Iridium
Description
Structure
2D Structure
Properties
IUPAC Name |
iridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZUEZYRPOHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064674 | |
| Record name | Iridium | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID0064674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Silver-white metal; [Hawley] | |
| Record name | Iridium | |
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| Record name | Iridium | |
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Boiling Point |
4,428 °C | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
22.42 at 17 °C | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.467 Pa at melting point | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silver-white, face-centered cubic lattice | |
CAS No. |
7439-88-5, 22542-08-1 | |
| Record name | Iridium | |
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| Record name | Iridium, elemental | |
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| Record name | Iridium, ion(Ir4 ) | |
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| Record name | Iridium | |
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| Record name | Iridium | |
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| Record name | Iridium | |
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| Record name | IRIDIUM | |
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| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2,446 °C | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Iridium Coordination and Organometallic Chemistry
Advanced Synthetic Methodologies for Iridium Complexes
The synthesis of this compound complexes often requires sophisticated techniques to achieve desired structures and properties. Advanced synthetic methodologies focus on controlling factors such as oxidation state, coordination geometry, and ligand environment to tailor the complex for specific applications. These methods can involve reactions under inert atmospheres, controlled temperatures, and the use of specific solvents and reagents. For instance, the synthesis of this compound(V) coordination complexes with N,O-donor organic ligands has been reported osti.gov.
Rational Ligand Design for Tailored Reactivity
Rational ligand design is a key strategy in developing this compound complexes with specific reactivity profiles. By carefully selecting and modifying ligands, chemists can influence the electronic and steric properties around the this compound center, thereby tuning its catalytic activity, stability, and selectivity. This approach is particularly relevant in areas like C-H activation and hydrogen isotope exchange (HIE) catalysis.
Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to guide the rational design of ligands for this compound catalysts. These calculations can help predict substrate binding energies and reaction pathways, informing the design of novel ligand systems. For example, a computationally guided rational ligand design approach was used to identify a chelated NHC-P this compound(I) catalyst system for the directed HIE of aryl sulfones strath.ac.uknih.gov. Varying substituents on a ligand framework can shift the selectivity of this compound-catalyzed reactions, such as C-H borylation, from steric to electronic control msu.edu. The design of NNB-type boryl anions as tridentate ligands has led to highly active this compound catalysts for aryl C-H borylation researchgate.net.
Synthesis of Water-Soluble this compound Complexes
Developing water-soluble this compound complexes is important for applications in biological systems, aqueous catalysis, and electrogenerated chemiluminescence (ECL). Strategies to achieve water solubility often involve incorporating hydrophilic groups, such as sulfonate or tetraethylene glycol (TEG) chains, onto the ligands.
The synthesis of water-soluble this compound(III) complexes containing TEG-derivatized bipyridine ligands has been reported for use in ECL detection nih.govfrontiersin.org. These complexes were prepared by reacting chloro-bridged this compound(III) dimers with bipyridine derivatives containing TEG groups nih.govfrontiersin.org. Another approach involves the synthesis of cationic this compound(I) complexes with water-soluble phosphine (B1218219) ligands like TPPMS (P(C₆H₅)₂(m-C₆H₄SO₃K)) acs.org. These complexes can be prepared by ligand exchange reactions acs.org. Ligand sulfonation is another method explored for synthesizing water-soluble this compound complexes deakin.edu.au. A novel route to water-soluble luminescent this compound(III) complexes involves a hydroxy-bridged dinuclear precursor rsc.org.
Organometallic this compound Complex Synthesis Routes
The synthesis of organometallic this compound complexes involves forming a direct bond between this compound and a carbon atom. Various routes exist, often starting from readily available this compound precursors.
A common starting material for the synthesis of organometallic this compound complexes is this compound(III) chloride hydrate (B1144303) (IrCl₃ • xH₂O) americanelements.com. Chloro(1,5-cyclooctadiene)this compound(I) dimer, [Ir(COD)Cl]₂, is another important precursor, particularly for this compound(I) complexes wikipedia.orgambeed.comnih.govchemscene.com. The synthesis of organometallic this compound monomer compounds can involve refluxing a dimeric this compound compound with a halogenated bridge, a base, and an ancillary ligand in a solvent like 1,2-dimethoxyethane (B42094) labpartnering.org. Conventional methods for forming cyclometalated this compound(III) compounds often involve a two-step process starting with this compound chloride and cyclometallating organic molecules, initially forming a dimeric this compound complex with bridging chlorides labpartnering.org. Organometallic this compound(III) compounds with glucose-based phosphite (B83602) ligands have been prepared by treating corresponding phosphites with an this compound dimer mdpi.com. Fast synthesis methods for this compound(III) complexes with sulfur-containing ancillary ligands have been developed, reacting chloride-bridged dimmers with the ligand at room temperature rsc.org.
Examples of organometallic this compound complexes include Crabtree's catalyst, which is an organothis compound compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆ wikipedia.orgamericanelements.comfishersci.canih.gov. Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)this compound(I), IrCl(CO)[P(C₆H₅)₃]₂, is another well-known organometallic this compound complex wikipedia.orgalfa-chemistry.comfishersci.ca.
Supramolecular Chemistry of this compound
This compound complexes can serve as building blocks in supramolecular chemistry, leading to the formation of ordered assemblies and frameworks with unique properties.
This compound-Based Supramolecular Assemblies
This compound complexes can be incorporated into supramolecular structures through various non-covalent interactions, such as metal-ligand coordination, π-π stacking, hydrogen bonding, and host-guest interactions. These assemblies can exhibit emergent properties not present in the individual this compound complexes, such as enhanced light-harvesting capabilities or cooperative catalytic effects.
Metal-Organic Frameworks (MOFs) Incorporating this compound
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Incorporating this compound into MOFs allows for the creation of functional materials that combine the properties of this compound complexes with the structural characteristics of MOFs, such as high surface area and tunable porosity nih.govchemrxiv.org.
This compound can be incorporated into MOFs as part of the inorganic secondary building units (SBUs) or by being coordinated to anchoring groups of the linkers postsynthetically nih.govacs.org. The direct use of this compound in MOF synthesis can be challenging due to the coordination chemistry of this compound cations, particularly with commonly used carboxylic acid linkers nih.govchemrxiv.org. However, strategies have been developed to overcome this, including multi-metal approaches nih.govchemrxiv.orgacs.org. For example, new MOFs have been prepared by combining this compound with indium or scandium nih.govchemrxiv.orgacs.org. In some cases, this compound atoms are oxidized during the synthesis, leading to the incorporation of this compound(IV) cations into the framework nih.govacs.org. This compound nanoparticles can also be stabilized within the framework of MOFs, such as IrNPs@ZIF-8, synthesized via gas phase infiltration of an this compound precursor followed by hydrogenolysis capes.gov.brrsc.org.
Photochemistry and Photophysics of this compound Complexes
The photochemistry and photophysics of this compound complexes are rich and have been extensively studied, driven by their potential applications in organic light-emitting diodes (OLEDs), photocatalysis, and bioimaging. jkps.or.krrsc.orgresearchgate.netmdpi.comresearchgate.net A key feature is their efficient phosphorescence, which arises from transitions from triplet excited states (T1) to the singlet ground state (S0). jkps.or.krrsc.orgfigshare.com This is facilitated by strong spin-orbit coupling, which allows for efficient intersystem crossing (ISC) from initially populated singlet excited states (Sn) to longer-lived triplet states. jkps.or.krrsc.orgresearchgate.netrsc.org
Excited-State Dynamics and Electron Transfer Processes in this compound Systems
Upon photoexcitation, this compound(III) complexes typically undergo rapid transitions to singlet excited states, often with metal-to-ligand charge transfer (1MLCT) character, or ligand-centered (1LC) transitions. rsc.orgrsc.orgresearchgate.net Due to the strong spin-orbit coupling of this compound, ultrafast intersystem crossing (ISC) to triplet excited states occurs within femtoseconds to picoseconds. researchgate.netrsc.orgscispace.com These triplet states can have mixed metal-to-ligand charge transfer (3MLCT) and ligand-centered (3LC or 3π-π*) character, with the nature and energy of the lowest-lying triplet state (T1) being critical for luminescence and reactivity. rsc.orgresearchgate.netresearchgate.net
Detailed time-resolved spectroscopy studies have provided insights into these ultrafast dynamics. For instance, in some bis-cyclometalated Ir(III) complexes, the population of a 1MLCT state is followed by rapid ISC (< 100 fs) and vibrational relaxation to a 3MLCT state. rsc.orgscispace.com Interligand charge transfer processes can also occur on picosecond timescales, influencing the excited-state relaxation pathways. rsc.orgrsc.org
Electron transfer processes involving this compound complexes can occur from the excited state, where the complex acts as a reductant or oxidant. The excited-state redox potentials of this compound(III) complexes can span a wide range, making them versatile photocatalysts for various transformations, including C-H functionalization reactions via excited-state proton-coupled electron transfer (PCET). researchgate.netacs.org Studies comparing mononuclear and dinuclear this compound complexes have shown differences in their photoinduced electron transfer efficiencies, with mononuclear complexes sometimes acting as better electron donors during PET. rsc.orgrsc.org
Research findings on excited-state dynamics often involve sophisticated spectroscopic techniques and theoretical calculations (DFT/TD-DFT) to elucidate the nature and evolution of excited states. researchgate.netscispace.comacs.org
Luminescence Properties and Tuning Strategies for this compound Emitters
This compound(III) complexes are renowned for their strong phosphorescence, high quantum yields, and relatively short excited-state lifetimes compared to other phosphorescent emitters. jkps.or.krrsc.orgresearchgate.netmdpi.com The emission color can be tuned across the entire visible spectrum, from blue to red and even into the near-infrared (NIR) region, by modifying the ligands. researchgate.netnih.govresearchgate.netfigshare.comcapes.gov.br
Key strategies for tuning the luminescence properties include:
Ligand Design: Modifying the electronic and structural properties of cyclometalating and ancillary ligands is a primary method for tuning emission color and efficiency. jkps.or.krnih.govmdpi.com The degree of conjugation in the ligands significantly influences the excited-state energy levels. jkps.or.kr Electron-donating or withdrawing substituents on the ligands can modulate the metal-to-ligand charge transfer (MLCT) energies and thus the emission wavelength. nih.govacs.orgacs.org
Supramolecular Assembly: Controlling the aggregation of this compound complexes can enhance luminescence, particularly by mitigating quenching in the solid state. Supramolecular assemblies on surfaces have shown fine-tuning of luminescence color. figshare.comacs.org
Isomerization: In some cases, photochemical isomerization can lead to significant enhancements in photoluminescence efficiency by altering the molecular structure and excited-state characteristics. acs.org
Theoretical studies using DFT and TD-DFT calculations are frequently employed to understand the relationship between molecular structure and luminescence properties, aiding in the rational design of new this compound emitters. mdpi.comresearchgate.netfigshare.comacs.org These studies help in characterizing the nature of the emissive triplet state, which is often a mixture of 3MLCT and 3LC characters. researchgate.netmdpi.com
Table 1: Examples of this compound Complexes and their Emission Properties
| Complex Type | Ligands | Emission Color/Region | Key Tuning Strategy | Source |
|---|---|---|---|---|
| This compound(III) complexes | Various cyclometalating and ancillary ligands | Green to Red (Solid State) | Supramolecular Assembly | figshare.comacs.org |
| This compound Pyrazolonate Complexes | Pyrazolonate, 2,3-dpqx-F2, acac | Red (~630-631 nm) | Ancillary Ligand Modification | jkps.or.kr |
| Cyclometalated Ir(III) complexes | Various cyclometalating ligands | Visible to NIR | Ligand Design | nih.gov |
| Heteroleptic [Ir(C^N)2(N^N)]+ complexes | C^N, N^N ligands | Wide range | Ligand Substitution | rsc.org |
| Cyclometalated Ir(III) complexes | Substituted 2-phenylbenzthiazole ligands | Yellow to Orange | Substituent Electronic Properties | acs.org |
Photoinduced Energy Transfer Processes in this compound Materials
Photoinduced energy transfer (PET) is a crucial process in many applications utilizing this compound complexes, particularly in the design of light-harvesting systems and in bioimaging probes. rsc.orgnih.gov Energy transfer can occur from an excited this compound complex (as a donor) to an acceptor molecule, or vice versa.
Förster Resonance Energy Transfer (FRET) and photoinduced electron transfer (PET) are common mechanisms observed in this compound-containing materials. nih.gov For instance, this compound(III) polypyridine complexes appended with a tetrazine moiety have been shown to exhibit efficient FRET and/or PET from the excited this compound unit to the tetrazine, leading to emission quenching. nih.gov Upon reaction of the tetrazine with a suitable dienophile, the quenching pathway is removed, resulting in a significant emission enhancement, a property useful for bioorthogonal labeling and imaging. nih.gov
This compound complexes can also serve as photosensitizers, absorbing light and then transferring energy to another species, such as molecular oxygen to generate reactive oxygen species (ROS), which is relevant for photodynamic therapy applications. mdpi.com The long-lived triplet excited states of this compound complexes are particularly effective for energy transfer processes. mdpi.com
Detailed research findings in this area often involve studying the photophysical properties of multi-component systems containing this compound complexes and other chromophores or quenchers, using techniques like transient absorption spectroscopy and luminescence lifetime measurements to understand the energy transfer pathways and efficiencies. researchgate.net
Iridium Catalysis: Mechanistic Insights and Applications
Fundamental Mechanistic Studies in Iridium Catalysis
Mechanistic investigations in this compound catalysis provide critical insights into the elementary steps involved, the nature of active species, and the factors governing reactivity and selectivity.
Reaction Kinetics and Thermodynamics of this compound-Mediated Processes
Kinetic studies in this compound catalysis help elucidate the rate-determining steps and the influence of reactant concentrations. For instance, in the hydrogenation of imines catalyzed by cyclometallated this compound complexes, the reaction rate can increase linearly with hydrogen pressure but exhibit zero-order dependence on imine concentration, suggesting that Ir-hydride formation, rather than hydride transfer to the imine, might be rate-limiting. rsc.org The binding of substrates and intermediates to the this compound center can significantly impact reaction rates, sometimes leading to saturation kinetics where the rate becomes independent of substrate concentration. rsc.org This can indicate a rate-limiting step involving a catalyst bound to a substrate, intermediate, product, or during the regeneration of the catalytic species. rsc.org
Thermodynamic parameters, such as activation energies, provide information about the energy barriers of different reaction pathways. Computational studies using Density Functional Theory (DFT) can complement experimental kinetic data by calculating the energy profiles of proposed mechanisms, helping to identify the most favorable pathways and rate-determining steps. acs.orgresearchgate.netnih.gov
Computational Approaches to this compound Reaction Mechanisms (e.g., Density Functional Theory)
Density Functional Theory (DFT) calculations are extensively used to investigate the mechanisms of this compound-catalyzed reactions, providing detailed insights into transition states, intermediates, and energy barriers that are often difficult to probe experimentally. DFT studies have been applied to understand various this compound-catalyzed processes, including C–H activation, silylation, and cycloaddition reactions. acs.orgnih.govnih.govchemrxiv.org
For example, DFT calculations on the this compound-catalyzed silylation of aromatic C–H bonds have suggested that the identity of the active this compound species and the rate-limiting step can vary depending on the reaction conditions and the nature of the ligands. nih.govchemrxiv.org In the oxidative ortho-alkenylation of benzylamines catalyzed by Cp*Ir(OAc)₂ species, DFT calculations indicated that N–H deprotonation precedes C–H activation, and the migratory insertion of the acrylate (B77674) is the rate-determining step. acs.org
DFT studies can also reveal the role of specific interactions, such as C–H···π interactions between the substrate and chiral ligand, in determining the selectivity of asymmetric this compound-catalyzed reactions. chinesechemsoc.org
Ligand Effects on this compound Catalytic Activity and Selectivity
Ligands play a pivotal role in tuning the electronic and steric properties of this compound complexes, profoundly influencing their catalytic activity, regioselectivity, and enantioselectivity. rsc.orgnih.govrsc.orgereztech.comfishersci.dkresearchgate.netacs.orgtcichemicals.com The choice of ligand can dictate the preferred oxidation state of this compound in the catalytic cycle and the accessibility of different reaction pathways. rsc.org
Phosphine (B1218219) ligands are commonly employed in this compound catalysis, acting as "soft" σ-donating ligands that stabilize organometallic complexes and control their reactivity and selectivity. tcichemicals.com The electron density and bulkiness of phosphine ligands are directly related to the reactivity of the resulting metal complexes; electron-rich phosphines generally enhance oxidative addition, while bulkier phosphines can improve reductive elimination. tcichemicals.com Examples of phosphine ligands used include tricyclohexylphosphine, a component of Crabtree's catalyst. wikipedia.orgamericanelements.comfishersci.ca
Chiral ligands are essential for achieving enantioselectivity in this compound-catalyzed asymmetric transformations. epfl.chacs.org Various classes of chiral ligands, such as phosphoramidite-alkene ligands and ferrocene-based phosphine ligands, have been developed and successfully applied in asymmetric hydrogenation and allylic substitution reactions. rsc.orgepfl.chacs.orgnih.govrsc.org The design of these ligands often involves incorporating chiral centers or axial chirality to induce asymmetry during the catalytic cycle. tcichemicals.comnih.gov
The support material in heterogeneous this compound catalysts can also act as a ligand, influencing the electron density on the this compound center and thereby controlling activity and selectivity. nih.govrsc.org Studies on single-site Ir(CO)₂ complexes supported on metal oxides have shown that the electron-donor/acceptor properties of both the support and any enveloping ionic liquid sheath determine the catalyst's performance in reactions like the hydrogenation of 1,3-butadiene. nih.govrsc.org
Enantioselective this compound Catalysis
Enantioselective this compound catalysis is a highly active area of research, focusing on the synthesis of chiral molecules with high enantiomeric excess. This compound catalysts, particularly those bearing chiral ligands, have proven effective in various asymmetric transformations. epfl.chacs.org
Asymmetric Hydrogenation Reactions Catalyzed by this compound
This compound catalysts are prominent in asymmetric hydrogenation, providing access to a wide range of chiral compounds. rsc.orgereztech.comfishersci.dknih.govrsc.orgdiva-portal.orgrsc.orgacs.orgdicp.ac.cn They are particularly valuable for the hydrogenation of substrates that are challenging for other transition metal catalysts, such as unfunctionalized olefins and tetrasubstituted exocyclic olefins. chinesechemsoc.orgacs.orgdicp.ac.cn
Crabtree's catalyst, an organothis compound compound, is a well-known homogeneous catalyst for hydrogenation, recognized for its directed hydrogenation leading to trans stereoselectivity. wikipedia.org It is effective even for tetrasubstituted olefins, which are often difficult to hydrogenate with other catalysts like Wilkinson's catalyst. wikipedia.org
Mechanistic studies in this compound-catalyzed asymmetric hydrogenation are ongoing, but available data suggests that the mechanism can be complex and influenced by factors such as alkene geometry and the presence of chelating groups. diva-portal.orgdicp.ac.cn Some reactions may proceed via an iminium hydrogenation mechanism involving tautomerization of a C=C double bond to a cyclic iminium intermediate. chinesechemsoc.org The stereoselectivity can arise from interactions between the substrate and the chiral ligand in the transition state. chinesechemsoc.org
This compound catalysts with chiral P,N ligands have emerged as highly efficient systems for asymmetric hydrogenation, often complementing rhodium and ruthenium catalysts. acs.org These catalysts have shown excellent enantioselectivities for aryl-substituted unfunctionalized olefins and α,β-unsaturated carboxylic esters. acs.org Recent work has also demonstrated the effectiveness of this compound catalysts with ferrocene-based multidentate phosphine ligands for the asymmetric hydrogenation of conjugated enones, yielding chiral allylic alcohols with high enantioselectivity. rsc.org
Asymmetric Allylic Substitution Reactions Using this compound Catalysts
This compound-catalyzed asymmetric allylic substitution reactions are powerful methods for constructing chiral compounds, known for their exceptional branched regioselectivity and high enantioselectivity. nih.govereztech.comalfa-chemistry.comnih.govacs.orgresearchgate.netsioc-journal.cnsioc-journal.cn These reactions typically involve the reaction of an allylic electrophile with a nucleophile in the presence of a chiral this compound catalyst.
Compared to palladium catalysis, this compound catalysts often favor the formation of branched products with high regio- and enantioselectivity, especially when starting from linear allylic electrophiles. acs.org The mechanism of this compound-catalyzed allylic substitution generally involves oxidative addition of the this compound catalyst to the allylic electrophile, formation of a π-allyl this compound intermediate, and subsequent nucleophilic attack. pkusz.edu.cn
Chiral phosphoramidite-alkene ligands have been particularly successful in this compound-catalyzed enantioselective allylic substitution, enabling both carbon-carbon and carbon-heteroatom bond formation to produce valuable chiral building blocks with excellent enantioselectivities. rsc.orgresearchgate.net The development of these catalytic systems has provided a powerful tool for the asymmetric synthesis of heterocycles and other chiral molecules. rsc.orgresearchgate.net
Recent advances include the enantioselective synthesis of axially chiral enamides via this compound-catalyzed asymmetric allylation, followed by in situ isomerization. researchgate.net Synergistic catalysis involving this compound and other catalysts, such as organocatalysts or other transition metals, is also being explored to expand the scope of nucleophiles and improve enantioselectivity in allylic substitution reactions. sioc-journal.cn
Synergistic Catalysis with this compound and Other Catalytic Systems
Synergistic catalysis involves the cooperation of at least two different catalysts acting on different substrates or activating different parts of the same substrate to enable a reaction. wikipedia.orgsci-hub.se this compound catalysts have been successfully integrated into synergistic catalytic systems, often paired with organocatalysts or other transition metal catalysts. wikipedia.orgrsc.org This approach can lead to enhanced reactivity, selectivity, and the ability to achieve transformations that are difficult or impossible with a single catalyst. wikipedia.orgrsc.org
One notable example is the combination of this compound metal catalysts with organocatalysts such as Brønsted acids, Lewis bases, N-heterocyclic carbenes (NHCs), and phase transfer catalysts. rsc.org This cooperative strategy has proven valuable for the synthesis of biologically active chiral molecules. rsc.org For instance, the pairing of this compound catalysts with chiral primary amines has been used for highly enantio- and diastereoselective α-allylation of branched aldehydes, creating products with multiple stereocenters. wikipedia.org Brønsted acids have also been employed as co-catalysts alongside this compound photocatalysts in C-C bond formation reactions, potentially operating through a proton-coupled electron transfer mechanism. rsc.org
Synergistic catalysis can also involve the combination of two different transition metals. While challenging due to potential issues like catalyst deactivation and competing reactions, this approach has been explored. sci-hub.se Although the provided search results primarily highlight this compound's synergy with organocatalysts, the concept of dual transition metal catalysis, where this compound could potentially be paired with another metal, exists and is an active area of research. sci-hub.se
Photoredox Catalysis with this compound Complexes
Photoredox catalysis utilizes light energy to drive chemical reactions, often involving single-electron transfer processes. This compound complexes are prominent photoredox catalysts due to their strong visible light absorption, long-lived excited states, and tunable redox potentials. researchgate.netrsc.orgacs.org These properties allow this compound catalysts to initiate a variety of transformations by undergoing oxidative or reductive quenching cycles. acs.org
Visible Light-Mediated Organic Transformations Catalyzed by this compound
Visible light-mediated photoredox catalysis with this compound complexes has become a powerful tool for constructing complex molecules under mild conditions. rsc.orgsciengine.com This approach offers an alternative activation mode compared to traditional thermal reactions. rsc.org this compound(III) polypyridyl complexes, such as [Ru(bpy)₃]²⁺ and Ir(ppy)₃, are common examples of d⁶, 18-electron complexes that undergo metal-to-ligand-charge transfer (MLCT) upon visible light excitation. acs.org This excited state enables them to participate in both reductive and oxidative quenching pathways. acs.org
This compound complexes have been successfully employed in various visible light-mediated organic transformations, including enantioselective reactions. sciengine.com For instance, bis-cyclometalated this compound complexes have demonstrated high efficiency as chiral photoredox catalysts for enantioselective α-alkylation of 2-acylimidazoles. sciengine.com The reactivity of this compound photoredox catalysts is influenced by the nature of their reduced or oxidized intermediates, and the ligand composition can impact photochemical stability. acs.org
Photocatalytic Hydrogen Evolution Using this compound Complexes
This compound complexes are actively investigated as photosensitizers for photocatalytic hydrogen generation from water, a key process for sustainable energy. mdpi.comuq.edu.aumdpi.comresearchgate.netnortheastern.edu this compound(III) cyclometalated complexes, particularly those with the formula [Ir(C^N)₂(N^N)]⁺, are attractive candidates for this application. mdpi.commdpi.com These complexes can extend the absorption range of semiconductors like TiO₂, enhancing their performance in light-driven hydrogen production systems. mdpi.com
Research has explored the impact of anchoring groups on the photocatalytic performance of this compound(III) complexes in hydrogen evolution. mdpi.commdpi.com For example, complexes with phosphonate (B1237965) anchoring groups have shown improved photocatalytic stability compared to those with carboxylate groups, potentially due to enhanced anchoring ability to surfaces like TiO₂. mdpi.commdpi.com Studies have demonstrated significant hydrogen turnover numbers (TONs) using this compound(III) dyes as photosensitizers in the presence of sacrificial electron donors and platinized TiO₂ nanoparticles in aqueous solutions. mdpi.commdpi.com
Data on hydrogen production rates and turnover numbers highlight the effectiveness of this compound complexes in this area. For instance, one study reported a H₂ TON up to 5809 over 280 hours of irradiation using specific this compound(III) dyes as photosensitizers attached to Pt-TiO₂ nanoparticles. mdpi.com Another study with different this compound(III) complexes achieved a TON of up to 3670 over 120 hours. mdpi.com The design of the this compound complex, including the cyclometalating and auxiliary ligands, plays a crucial role in optimizing light-harvesting properties, excited-state lifetimes, and the driving force for electron transfer, all of which impact hydrogen evolution efficiency. researchgate.net
Carbon Dioxide Reduction Catalysis with this compound Complexes
This compound complexes are also being explored as catalysts for the reduction of carbon dioxide (CO₂), a process relevant to carbon capture and utilization. capes.gov.brnih.govresearchgate.netfrontiersin.orgnih.gov This transformation can yield valuable products such as methane (B114726), formate (B1220265), or carbon monoxide. capes.gov.brfrontiersin.orgnih.gov
This compound catalysts can facilitate CO₂ reduction through various mechanisms and under different conditions, including photochemical, thermal, and electrochemical systems. nih.gov Tetradentate PNNP-ligated this compound complexes, for example, have shown versatility and high performance in CO₂ reduction across these different energy inputs. nih.gov
Homogeneous this compound catalysts, often based on Ir(III) centers, have been reported for the catalytic transformation of CO₂. researchgate.net These reactions can proceed via outer-sphere mechanisms involving nucleophilic attack on the carbon atom of CO₂. researchgate.net Hydrosilylation of CO₂ catalyzed by cationic silane (B1218182) complexes of this compound has been shown to produce methane and siloxane, with proposed intermediates including formate esters. capes.gov.br Some this compound complexes have demonstrated long-lived catalytic activity in CO₂ reduction, achieving high turnover numbers. capes.gov.br
Electrocatalytic CO₂ reduction using cationic pentamethylcyclopentadienyl-iridium complexes with substituted bipyridine ligands has also been investigated, showing selectivity towards formic acid production. nih.gov While moderate activity and relatively low turnover frequencies were observed in one study, the catalysts exhibited good stability. nih.gov
Supramolecular photocatalytic systems combining this compound photosensitizers with other catalysts, such as ruthenium complexes, have been developed for photochemical CO₂ reduction, producing formate. frontiersin.org The choice of electron donor is also critical in these systems. frontiersin.org
Diverse Catalytic Transformations Utilizing this compound
Beyond photoredox processes, this compound catalysts are employed in a broad spectrum of other catalytic reactions, leveraging their ability to activate various chemical bonds and functional groups. benthamdirect.comrsc.orgmdpi.comnortheastern.edufrontiersin.orgnih.govacs.orgchemistryviews.org
This compound-Catalyzed C-H Activation and Functionalization
This compound catalysis has emerged as a powerful strategy for the direct functionalization of carbon-hydrogen (C-H) bonds, which are typically unreactive. researchgate.netrsc.orgdiva-portal.org This approach allows for the construction of new carbon-carbon and carbon-heteroatom bonds, providing more streamlined and sustainable synthetic routes. rsc.orgdiva-portal.org
This compound complexes, particularly [Cp*Ir(III)] catalytic systems, have been instrumental in developing C-H activation methodologies. diva-portal.org These methods enable the functionalization of a wide array of C(sp²)–H bonds in arenes, heteroarenes, and vinylic substrates. researchgate.net A significant challenge in C-H functionalization is controlling the regioselectivity, particularly achieving proximal (ortho) versus distal (meta and para) selectivity. rsc.org this compound catalysts have been developed to address these selectivity issues in reactions like C-H borylation. rsc.org
Specific examples of this compound-catalyzed C-H functionalization include borylation, amination, sulfonamidation, and methylation. researchgate.netrsc.orgdiva-portal.org These transformations have been applied to the synthesis of complex molecules and even for the late-stage functionalization of pharmaceuticals. diva-portal.org Mechanistic studies in this compound-catalyzed C-H activation often reveal the crucial role of additives and ligand design in controlling reactivity and selectivity. diva-portal.orgosti.gov For instance, the use of specific diphosphine ligands in this compound(I) catalyzed intramolecular hydroalkenylation reactions can provide access to cyclic products with quaternary carbon centers. chemistryviews.org
The mechanism of this compound-catalyzed C-H borylation, for example, can involve steps such as ligand dissociation, oxidative addition of the C-H bond to the this compound center, and reductive elimination to form the borylated product. researchgate.netosti.gov The nature of the this compound species (e.g., neutral or cationic, oxidation state) and the ligands significantly influence the reaction pathway and efficiency. rsc.org
Oxidation and Reduction Reactions Mediated by this compound
This compound complexes are effective catalysts for both oxidation and reduction reactions. In hydrogenation reactions, this compound catalysts are commonly used to add hydrogen atoms to unsaturated hydrocarbons, which is crucial in the production of chemicals like pharmaceuticals and polymers. fastercapital.com this compound catalysts are particularly selective in hydrogenation, capable of targeting specific parts of a molecule. fastercapital.com
Mechanistic studies of this compound-catalyzed hydrogenation often involve this compound(III) dihydrides as key intermediates. scielo.br The catalytic cycle can potentially involve cycling between Ir(I) and Ir(III) or between Ir(III) and Ir(V) oxidation states, although the latter is still debated. researchgate.net For example, computational studies on the hydrogenation of ethene catalyzed by the cationic complex [IrH₂(NCMe)₃(PⁱPr₃)]⁺ suggest that the lowest energy pathway involves an Ir(V) transition state via a metathesis mechanism. acs.org The presence of ligands like acetonitrile (B52724) can influence the mechanism by disfavoring hydrogen coordination and destabilizing trihydride intermediates. acs.org
Transfer hydrogenation, which uses hydrogen donors other than molecular hydrogen, is another area where this compound catalysts, such as this compound(III) bis-N-heterocyclic carbene complexes, have shown remarkable activity for the reduction of ketones and imines. csic.es The catalytic cycle in these reactions is often proposed to follow a "hydridic route," involving a metal-hydride pathway, rather than a concerted Meerwein-Ponndorf-Verley (MPV) mechanism. csic.es
In oxidation reactions, this compound catalysts can facilitate the aerobic oxidation of organic substrates using molecular oxygen as the oxidant. nih.gov A hetero-dinuclear Ir(III)–Cu(II) complex has been shown to catalyze the selective aerobic oxidation of aromatic olefins to methyl ketones in water, driven by formate. nih.gov In this cooperative catalysis, the this compound center activates formate and olefins, while the copper center enhances reactivity towards dioxygen under acidic conditions. nih.gov The mechanism involves the formation of an Ir-alkyl species, which then reacts with dioxygen. nih.gov
This compound-catalyzed hydrosilylation of olefins is a key reaction for producing organosilicon compounds used in various industrial applications, including the curing of silicone polymers. researchgate.net this compound(I) species, such as [Ir(COD)Cl]₂, offer a milder alternative to traditional platinum catalysts for hydrosilylation, operating at room temperature and showing tolerance to functional groups like anionic sulfates. acs.org The mechanism is similar to platinum catalysis, involving olefin and silane coordination to the metal center and subsequent Si–C bond formation. acs.org
Polymerization Catalysis Using this compound Complexes
This compound catalysts are increasingly utilized in polymerization reactions, particularly in photopolymerization and the synthesis of high-performance polymers. fastercapital.comnih.gov this compound complexes, often polypyridyl complexes, can act as efficient photoinitiators for polymerization reactions, including free radical and cationic polymerization, when used in combination with co-initiators like iodonium (B1229267) salts and silanes. nih.govacademie-sciences.frresearchgate.net These reactions typically proceed through oxidative photoredox catalysis under mild irradiation conditions, such as blue LED or even sunlight, generating reactive species like aryl and silyl (B83357) radicals that initiate polymerization. nih.govacademie-sciences.fr
The choice of ligands in this compound complexes significantly impacts their photochemical reactivity and efficiency in photopolymerization. nih.gov Some this compound catalysts exhibit panchromatic behavior, allowing for photosensitivity across a range of visible light wavelengths (blue, green, and red). academie-sciences.fr
This compound-containing copolymers have been developed for use as recyclable homogeneous photoredox catalysts in various organic transformations, including those relevant to polymer chemistry. rsc.org These polymer-supported this compound catalysts can exhibit high catalytic activity comparable to their small-molecule counterparts while offering improved recyclability. rsc.orgrsc.org
This compound catalysts are also employed in olefin polymerization for the synthesis of polymers like polyethylene (B3416737) and polypropylene. samaterials.com While ruthenium complexes often show higher activity in ring-opening metathesis polymerization (ROMP) of cyclic olefins like norbornene and cis-cyclooctene, this compound complexes have also been investigated for these reactions. uliege.be Density functional theory (DFT) studies help elucidate the reaction kinetics and the influence of ligand properties on the catalytic performance in olefin metathesis polymerization. uliege.be
Electrocatalysis with this compound (e.g., Oxygen Evolution Reaction)
This compound-based catalysts are highly efficient and stable for the oxygen evolution reaction (OER), particularly in acidic media, which is crucial for proton exchange membrane (PEM) water electrolyzers. sciopen.comsciopen.comhelmholtz-berlin.de The OER is a key electrochemical reaction in water splitting that generates oxygen from water or hydroxide (B78521) ions. helmholtz-berlin.dempg.de Despite their high activity and corrosion resistance, the scarcity and high cost of this compound necessitate the development of more efficient and low-cost this compound-based catalysts with reduced this compound loading. sciopen.comualberta.ca
Two main mechanisms are discussed for the OER catalyzed by this compound in acidic electrolytes: the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM). sciopen.comsciopen.com These mechanisms are distinguished by the source of the oxygen atoms that form the O₂ product. sciopen.com The AEM involves surface metal atoms as active sites where water molecules undergo proton and electron transfer to form oxygen intermediates. rsc.org In contrast, the LOM involves the participation of lattice oxygen from the catalyst structure. sciopen.comresearchgate.net Some studies suggest that the LOM may bypass scaling relationships, potentially leading to lower reaction energy barriers. sciopen.com
Recent research has provided insights into the OER mechanism on this compound oxide (IrO₂). Computational studies suggest that on the IrO₂(110) surface, the OER might follow a bi-nuclear mechanism involving adjacent surface oxygen atoms as fixed adsorption sites, with an Ir–OOOO–Ir transition state, differing from the commonly considered mono-nuclear mechanism. chemrxiv.org This alternative pathway, where Ir–O bonds remain stable, could explain the outstanding stability of IrO₂ under OER conditions. chemrxiv.org
Amorphous hydrous this compound oxides (am-hydr-IrOx) are particularly active for OER, but they can suffer from dissolution, limiting their application. helmholtz-berlin.dempg.dersc.org The relatively weak Ir–O interaction and unsaturated coordination in amorphous structures can contribute to higher activity but lower stability compared to crystalline IrO₂. rsc.org Surface engineering, such as controlling the crystalline phase of IrO₂, can affect activity and stability; for instance, the monoclinic phase of IrO₂ has shown higher activity than the rutile phase due to exposed crystallographic surfaces. rsc.org
Research continues to explore strategies to enhance the performance and utilization of this compound in OER catalysts, including the use of supports like monoclinic ZrO₂ that can withstand corrosive conditions and influence catalyst activity. ualberta.ca The development of nanosheet atomistic models is also challenging conventional perceptions of this compound dissolution and OER mechanisms, offering new perspectives on the relationship between activity and durability. helmholtz-berlin.dempg.de
Iridium in Materials Science and Engineering
Iridium Nanomaterials: Synthesis and Functionalization
This compound nanomaterials, such as nanoparticles and nanohybrids, have garnered significant attention due to their high surface area-to-volume ratio and tunable properties, making them valuable in catalysis, optics, and other fields.
Controlled synthesis methods are crucial for obtaining this compound nanoparticles (NPs) and nanohybrids with desired sizes, shapes, and structures. One approach involves the thermal reduction of Ir(III) chloride in a solvent like propanediol (B1597323) to yield this compound metal nanoparticles. nih.gov Another method utilizes the galvanic reaction between an this compound precursor solution and a copper foil, where the copper acts as both a reducing agent and a substrate, enabling the rapid synthesis of cubic this compound nanoparticles with clean, surfactant-free surfaces. mdpi.com Seed-mediated growth has also been employed for the controlled synthesis of this compound nanocrystals with well-defined facets, such as cubes and octahedra, by coating an ultrathin conformal shell of this compound on palladium seeds with specific shapes at elevated temperatures to ensure fast surface diffusion. acs.orgnih.govresearchgate.net This method allows for the replication of the facets of the initial palladium seed in the resulting core-shell nanocrystal. acs.orgnih.govresearchgate.net
This compound-based nanohybrids with variable chemical compositions, such as PVP-IrO₂ and PVP-Ir/IrO₂, as well as non-coated Ir/IrO₂ nanoparticles, have been synthesized using different protocols. nih.gov These nanohybrids have shown promising nonlinear optical properties. nih.gov The synthesis of this compound oxide (IrO₂) nanoparticles can be achieved through methods like the hydrolysis of IrCl₃ to produce PVP-decorated IrO₂ NPs, or through colloidal methods involving the addition of NaOH to a solution of H₂IrCl₆·nH₂O, followed by heating, washing, drying, and calcination. nih.govmdpi.com The latter method can yield IrO₂ nanoparticles with an average diameter of approximately 7 nm. mdpi.com
Surface modification and stabilization are essential for preventing aggregation and enhancing the performance of this compound nanostructures. This compound nanoparticles can be functionalized with organic molecules, including those with different chirality, which has been shown to improve their electrocatalytic activity. nih.gov For instance, functionalization with chiral molecules resulted in an average 85% enhancement in activity for the oxygen evolution reaction (OER) compared to unfunctionalized nanoparticles. nih.gov
Another strategy for stabilization involves the use of ligands, such as N-heterocyclic carbene (NHC) ligands, which can stabilize this compound nanoparticles and prevent their deactivation. core.ac.ukchalmers.se Metal-organic frameworks (MOFs) have also been explored as host matrices to stabilize this compound nanoparticles. researchgate.net In one study, this compound nanoparticles stabilized by a zeolitic imidazole (B134444) framework (ZIF-8) were synthesized via gas phase infiltration of an this compound precursor followed by hydrogenolysis. researchgate.net Surface modification can also involve coating this compound oxide nanoparticles with layers of other materials, such as mesoporous silica (B1680970) nanoparticles (MSN) and polydopamine-bovine serum albumin (PDA-BSA), to create nanocomposites with enhanced properties for applications like phototherapy. nih.gov
The stability of this compound-based nanoparticles, particularly in catalytic applications like the OER, can be influenced by their composition and crystalline phase. acs.org Post-synthetic thermal treatment can significantly improve the stability of Ir-Ru oxide nanoparticles by converting an amorphous, hydrous phase to a crystalline rutile-type structure, leading to selective this compound enrichment at the surface. acs.org
This compound Thin Films and Coatings
This compound thin films and coatings are utilized in various high-technology applications due to this compound's robustness, high melting point, and resistance to corrosion and oxidation.
Various advanced techniques are employed for the deposition of this compound thin films and coatings, allowing for precise control over thickness, composition, and structure. Atomic Layer Deposition (ALD), a type of Chemical Vapor Deposition (CVD), is a sophisticated method that uses sequential, self-limiting chemical reactions to deposit films at the atomic level, offering excellent conformality, uniformity, and thickness control. researchgate.netpsu.edufraunhofer.deinertcorp.com ALD of metallic this compound films has been achieved using precursors like tris(2,4-pentanedionato)this compound [Ir(acac)₃] and oxygen at temperatures typically above 200 °C. researchgate.netpsu.edu ALD can produce high-quality this compound films with low resistivity, low impurity content, and good adhesion. psu.edufraunhofer.de The film thickness shows a linear dependence on the number of deposition cycles, confirming the self-limiting growth mechanism. psu.edu
Physical Vapor Deposition (PVD), such as magnetron sputtering, is another versatile technique used for depositing this compound thin films and this compound-based multilayers. inertcorp.comaps.org PVD is a vacuum-based method that can produce uniform and pure coatings. inertcorp.com CVD methods, where chemical precursors are introduced into a controlled atmosphere, are also widely used for forming this compound-containing thin films, offering precision in deposition and producing highly adherent coatings. inertcorp.comshu.ac.uk Electrochemical deposition, or electroplating, involves optimizing electrochemical processes to coat metals onto substrates, enhancing properties like conductivity and corrosion resistance. inertcorp.commdpi.com This method can be used to prepare corrosion-resistant and high-temperature-resistant this compound coatings from tetravalent this compound salt solutions. mdpi.com
Pulsed Laser Deposition (PLD) is suitable for preparing multilayer and heterostructure films with good interface bonding, although it is generally more expensive and less suitable for large-area industrial production compared to other methods. mdpi.com
This compound is incorporated into alloys and multilayer films to achieve specific material properties. This compound-based alloy films, such as amorphous this compound-nickel-tantalum (Ir-Ni-Ta) alloy films, have been prepared using techniques like ion beam sputtering deposition for applications in catalysis. researchgate.net
Multilayer films incorporating this compound, such as Fe- and Ir-based multilayers (e.g., [Fe/Ir]n, [FeOx/IrOx]n, and [Fe/IrOx]n), have been fabricated using techniques like magnetron sputtering. aps.org These multilayer structures can be characterized using techniques such as X-Ray Reflectivity (XRR), X-ray diffraction (XRD), and transmission electron microscopy (TEM) to analyze their structure, layer thickness, and interfaces. aps.org For instance, TEM images can reveal clear layered structures even in samples with a large number of very thin layers. aps.org Characterization techniques like X-ray photoelectron spectroscopy (XPS) and scanning transmission electron microscopy (STEM) are used to analyze the chemical composition and morphology of this compound-based nanohybrids and nanoparticles. nih.gov
Studies on Fe- and Ir-based multilayers have shown that the phases present can include bcc iron and fcc this compound in metallic multilayers. aps.org Annealing can lead to intermixing between layers, affecting the magnetic properties. aps.org
This compound coatings are particularly valuable for applications in high-temperature and harsh environments due to this compound's exceptional thermal stability, high melting point (2446 °C), and resistance to oxidation and corrosion. mdpi.comsamaterials.comproplate.comsamaterials.com These coatings provide a protective layer on base materials, preventing oxidation during high-temperature operations and offering protection against corrosive chemicals. samaterials.comproplate.com
In the aerospace industry, this compound coatings are used on components such as combustion chambers and thruster components to resist thermal and chemical damage from rocket fuel and high temperatures. samaterials.comproplate.com this compound's ability to maintain structural integrity at temperatures exceeding 2000 °C makes it suitable for protecting components in hypersonic systems. samaterials.com this compound coatings also offer protection against corrosion in oxidizing atmospheres and variable pressures encountered in aerospace environments. proplate.com The high melting point of this compound decreases the risk of deformation or failure under extreme heat. proplate.com
This compound coatings can protect less heat-resistant materials from extreme temperatures. proplate.com They also exhibit very low oxygen permeation and oxide volatilization rates, which effectively prevents the reaction of oxygen with underlying materials like tungsten and enhances their high-temperature stability. mdpi.com Electrodeposited this compound coatings have demonstrated excellent resistance to high temperatures, attributed to the stability of the oxide film formed on the surface. mdpi.com
Optoelectronic Applications of this compound Materials
This compound's characteristics, such as high photoluminescence efficiency, tunable emission color, and large Stokes shifts, have led to its extensive investigation for optoelectronic applications. nih.govfrontiersin.org Cyclometalated this compound complexes, in particular, have garnered significant attention due to their strong spin-orbit coupling, which allows for efficient harvesting of both singlet and triplet excitons, crucial for high-efficiency devices. researchgate.netresearchgate.net
This compound in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs)
This compound complexes are widely employed as phosphorescent emitters in OLEDs and LEECs. researchgate.netmdpi.com In OLEDs, this compound complexes are utilized as dopants to facilitate emission from triplet excited states, which constitute a significant portion of the excitons generated by electron-hole recombination. researchgate.net This is possible due to the high spin-orbit coupling constant of this compound, enabling efficient intersystem crossing from singlet to triplet states and subsequent phosphorescence. researchgate.net
Research in this area focuses on designing this compound complexes with tailored photophysical properties, including emission color and efficiency. For instance, studies have explored the impact of ligand modifications on the electronic and optical properties of this compound complexes for OLED applications. rsc.orgacs.org Data on the optoelectronic characteristics of various this compound complexes, such as their oxidation potentials, absorption wavelengths, and emission wavelengths in solution and doped films, are crucial for optimizing device performance. rsc.org
LEECs based on this compound-containing ionic transition metal complexes (Ir-iTMCs) offer an alternative to conventional OLEDs, presenting advantages such as simpler device structure, good solution processability, and reduced manufacturing costs. researchgate.netmdpi.comresearchgate.net Research highlights the synthesis and characterization of novel this compound(III) complexes for use in the active layer of LEECs, evaluating their photophysical properties in solution and their performance in devices, including luminance values and lifetimes. mdpi.com The rigidity of the system and the structure of the solid matrix can significantly influence the electronic properties and device performance of these complexes. mdpi.com
Electrochemiluminescence (ECL) Devices Utilizing this compound Complexes
This compound complexes have emerged as promising luminophores for electrochemiluminescence (ECL) devices, challenging the dominance of ruthenium(II) complexes in this field. nih.govresearchgate.net ECL is a process where light is generated from highly exergonic electron transfer reactions between electrochemically generated species near an electrode surface. nih.gov this compound complexes that perform well in light-emitting devices often exhibit efficient annihilation ECL. researchgate.net
The advantages of this compound complexes in ECL include high photoluminescence efficiency, easily tunable emission color, and large Stokes shifts. nih.gov Research in ECL focuses on synthesizing this compound complexes with enhanced ECL intensity and stability. For example, studies have demonstrated the synthesis of this compound complex-based nanowires that show a significant increase in ECL intensity compared to the this compound complex monomer. nih.gov The ability to tailor the emission wavelengths and redox potentials of this compound complexes makes them highly adaptable for various ECL applications. researchgate.net
This compound-Based Optical Sensors and Probes
Luminescent this compound(III) complexes are actively being developed as optical sensors and probes for detecting various analytes. bohrium.combham.ac.ukacs.orgmdpi.com Their utility stems from their long luminescence lifetimes, which are sensitive to changes in the local microenvironment, including factors like rigidity, polarity, aggregation, and the presence of oxygen. acs.org
Research involves designing and synthesizing cyclometalated this compound complexes with specific functionalities for target analyte recognition. For instance, studies have explored this compound complexes with appended boronic acid moieties for saccharide sensing, demonstrating their ability to detect glucose in aqueous solutions. bham.ac.uk Another area of research focuses on using this compound-based luminescent probes for the detection of environmental contaminants like perfluorooctanoic acid (PFOA) in aqueous samples, leveraging luminescence lifetime-based sensing platforms. acs.org The incorporation of features like aggregation-induced emission (AIE) into this compound complexes also facilitates the construction of solid-state sensors with enhanced emission in the aggregated state. mdpi.com
This compound in Energy Technologies
This compound's catalytic properties and stability make it a crucial material in various energy technologies, particularly in areas related to hydrogen production and solar energy conversion. researchgate.netcosmosmagazine.commdpi.comenergy.govbohrium.com
This compound in Fuel Cells and Electrolyzers
This compound is a vital catalyst in proton exchange membrane (PEM) electrolyzers, a promising technology for producing green hydrogen through water electrolysis. cosmosmagazine.comenergy.govbohrium.comjst.go.jp In PEM electrolyzers, this compound is primarily used as the anode catalyst for the oxygen evolution reaction (OER), a critical but kinetically slow process. bohrium.comsciencedaily.com The high corrosion resistance and stability of this compound in the acidic environment of PEM electrolyzers make it an ideal material for this application. cosmosmagazine.combohrium.com
Despite its effectiveness, the scarcity and high cost of this compound pose a challenge for the large-scale deployment of PEM electrolyzers. cosmosmagazine.comenergy.govbohrium.comresearchgate.net Consequently, significant research efforts are directed towards reducing the this compound loading while maintaining or improving catalytic activity and durability. energy.govbohrium.comjst.go.jpsciencedaily.com This includes developing novel this compound catalysts with higher efficiency, such as hexavalent this compound oxide, which has shown the potential to reduce this compound usage by 95% or more compared to conventional catalysts. jst.go.jp Researchers are also exploring supported this compound catalysts, like this compound dispersed on manganese oxide or tantalum oxide, to enhance this compound utilization and catalytic performance. cosmosmagazine.comsciencedaily.com
This compound oxide is also used as a co-catalyst in the anode of PEM fuel cells to mitigate cell reversal damages during transient operation. researchgate.net
Here is a table summarizing typical this compound requirements in PEM electrolyzers:
| Technology | Material | Requirement (tons per GW) | Citation |
| PEM Electrolyzer | This compound | 0.70 | thebreakthrough.org |
Note: This data represents typical material requirements and research aims to significantly reduce these values.
Solar Energy Conversion with this compound Compounds (e.g., Solar Cells, Photocatalysis for Solar Fuels)
This compound compounds, particularly cyclometalated this compound(III) complexes, are increasingly being explored for solar energy conversion applications, including dye-sensitized solar cells (DSSCs) and photocatalysis for generating solar fuels like hydrogen. researchgate.netmdpi.comresearchgate.net
The appealing photophysical properties of these complexes, such as intense and efficient luminescence and long-lived excited states, make them highly desirable photosensitizers for harvesting solar energy. researchgate.net In DSSCs, this compound complexes can be used to enhance photovoltaic response, with research exploring hybrid organic solar cells doped with transition-metal complexes like this compound. researchgate.net
This compound complexes also serve as popular photocatalysts for driving various chemical reactions using visible light, including those relevant to solar fuel production. acs.orgresearchgate.netnih.gov They can act as electron shuttles or directly transfer energy to substrates to initiate transformations. nih.gov Research focuses on developing robust and highly active this compound-based systems for light-driven hydrogen production, with some systems demonstrating sustained activity over extended periods with high turnover numbers. researchgate.net The tunability of the excited-state and redox characteristics of this compound complexes through ligand modification allows for their adaptation to different photocatalytic processes. researchgate.net
Some studies investigate the linear and nonlinear optical properties of this compound nanoparticles and thin films for photonic and optoelectronic applications, including potential roles in solar energy conversion devices. mdpi.comfraunhofer.de Research on this compound nanoparticles deposited via atomic layer deposition (ALD) has explored their third-order susceptibility, indicating potential for nonlinear optical applications. mdpi.comfraunhofer.de
Iridium in Biomedical and Pharmaceutical Research
Iridium in Radiotherapy and Nuclear Medicine
Radioactive isotopes of this compound, particularly this compound-192, play a crucial role in cancer treatment through radiotherapy. This compound-192 is a manmade radioactive element that emits both beta particles and gamma radiation and has a half-life of approximately 74 days. advancingnuclearmedicine.comcdc.govcancer.gov It is produced from nonradioactive this compound metal in a nuclear reactor. cdc.gov
This compound-192 in Brachytherapy for Cancer Treatment
This compound-192 is commonly used in brachytherapy, a form of internal radiation therapy where a radioactive source is placed directly at or near the tumor site. advancingnuclearmedicine.comgulficc.com This targeted approach allows for the delivery of high doses of radiation to the cancerous area while minimizing exposure to surrounding healthy tissue. gulficc.comirsn.fr this compound-192 is supplied in various forms for brachytherapy, including wires, seeds, and pellets. cdc.govirsn.fr In medicine, it is often used in the form of tiny seeds. cdc.gov
Brachytherapy utilizing this compound-192 is a standard technique for treating a variety of malignancies. kskcancercenter.com It is particularly widely used in gynecology, including the treatment of cervical cancer. advancingnuclearmedicine.comgulficc.com It is also applied in the treatment of prostate cancer, head and neck cancers (such as tongue carcinomas and tumors in the palate and cheek), vaginal vault cancer, lung cancer, breast cancer, and esophageal cancer. advancingnuclearmedicine.comgulficc.comkskcancercenter.comwattanosothcancerhospital.comurencoisotopes.com
In high dose rate (HDR) brachytherapy, this compound-192 is a commonly used radionuclide in modern remote afterloading devices. irsn.fr The radioactive source is temporarily placed inside the body using an afterloader device, which allows for safe handling of the radioactive material. advancingnuclearmedicine.com The source is positioned next to or into the tumor and is removed after a few minutes, depending on the tumor's characteristics. advancingnuclearmedicine.com This method effectively treats the tumor without requiring surgery and limits radiation exposure to the patient and healthy tissue. advancingnuclearmedicine.com
This compound-192's half-life of 74 days means that its radioactivity decreases over time, requiring the replacement of the source in the afterloader device after this period. advancingnuclearmedicine.com One source can be used for multiple patients over its lifespan. advancingnuclearmedicine.com
Another radioactive isotope, this compound-186, with a half-life of 16.64 hours, also shows potential for medical applications, particularly in brachytherapy, due to its suitable half-life and emission of gamma radiation and auger electrons. ontosight.ai
This compound in Biomedical Devices and Implants
This compound and its alloys are valuable materials in the manufacturing of biomedical devices and implants due to their exceptional properties, including biocompatibility, corrosion resistance, and electrical conductivity. goodfellow.comproplate.comderingerney.comedgetechree.com
This compound Alloys in Medical Implants (e.g., Pacemaker Electrodes)
Platinum-iridium alloys are widely used in implantable medical devices, especially in bioelectronics and neurostimulators. goodfellow.comproplate.comderingerney.com These alloys typically combine platinum, known for its corrosion resistance and electrical conductivity, with this compound, which enhances strength and durability. proplate.comderingerney.com Common compositions include 90% platinum and 10% this compound, or 80% platinum and 20% this compound, with the specific ratio adjusted based on desired properties like ductility and hardness. proplate.com
Platinum-iridium wires and alloys are utilized in various medical devices, including cochlear implants, pacemakers, and cyclotrons for proton cancer therapy. goodfellow.com They are also found in neurostimulators used for treating neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. proplate.comderingerney.com In pacemakers, platinum-iridium electrodes are commonly used. thermofisher.comgoodfellow.comgoodfellow.com The durability of this compound makes it a suitable choice for pacemaker electrodes that undergo constant use. goodfellow.com These alloys are favored for their ability to withstand the demanding environment within the human body, resisting corrosion and degradation over time. proplate.com Their superior electrical conductivity and resistance to oxidation are crucial for devices requiring precise electrical stimuli delivery. proplate.com
This compound oxide is also used as a coating for wires made of materials like gold, copper, and titanium for functional electrical stimulation electrodes. usgs.gov
This compound in Bioimaging and Diagnostics
This compound complexes have emerged as promising materials in bioimaging and diagnostics, primarily due to their luminescent properties.
Development of this compound Complexes as Luminescent Probes for Bioimaging
This compound complexes are being developed as luminescent probes for bioimaging applications. These complexes can exhibit strong and tunable luminescence, making them suitable for visualizing biological structures and processes. Research in this area focuses on synthesizing this compound complexes with specific photophysical properties and targeting capabilities for use in cellular imaging and other diagnostic techniques. The inherent properties of this compound complexes, such as their stability and ability to emit light, contribute to their potential as effective bioimaging agents.
Iridium in Environmental Science and Engineering
Iridium in Water Treatment Technologies
This compound and its compounds are integral to several advanced water treatment technologies. They are particularly noted for their role in electrochemical processes designed to purify water by degrading a wide range of contaminants. The robustness and high catalytic efficiency of this compound-based materials make them suitable for long-term operation in the often harsh conditions of water treatment systems. chmme.com
This compound-coated electrodes, especially this compound oxide-coated titanium anodes (IrO₂/Ti or IrOx/Ti), are critical components in electrochemical water treatment. chmme.com These anodes are classified as Dimensionally Stable Anodes (DSAs) and are favored for their exceptional electrochemical performance, superior durability, and high corrosion resistance, even in acidic and alkaline environments. chmme.comresearchgate.net The coating of this compound oxide on a titanium substrate provides a combination of stability and high electrocatalytic activity for the oxygen evolution reaction (OER), a key process in many electrochemical treatments. chmme.comresearchgate.net
The primary function of these anodes in water purification is to generate powerful oxidizing agents, such as hydroxyl radicals (•OH), directly on the anode surface or from the electrolyte. chmme.com This process, known as electrochemical oxidation, can effectively mineralize complex organic pollutants, breaking them down into simpler, non-toxic molecules like carbon dioxide and water. mdpi.com Ti/IrO₂-Ta₂O₅ electrodes, for instance, have been successfully used for the electrochemical degradation of antibiotics like tetracycline. researchgate.net The performance of these electrodes is influenced by factors such as current density, pH, and electrode spacing. researchgate.net
Research has focused on optimizing the composition and structure of the this compound oxide coating to enhance catalytic activity and prolong service life. For example, mixing this compound oxide with other metal oxides, like tantalum oxide (Ta₂O₅) or platinum (Pt), can improve both performance and stability. researchgate.netresearchgate.net Studies have shown that porous electrode structures can substantially increase the electrochemically active surface area, leading to more efficient contaminant degradation. mdpi.com
| Anode Type | Target Contaminant | Key Findings | Reference |
|---|---|---|---|
| Ti/IrO₂-Ta₂O₅ | Tetracycline (TC) | Effective electrochemical degradation; performance influenced by current density, electrode spacing, and initial pH. | researchgate.net |
| Porous Ti/RuO₂-IrO₂@Pt | Tetracycline (TC) | Demonstrated a service life of 3588 minutes at 2 A cm⁻² and a high electrochemical active surface area (Cdl value of 269.2 mF cm⁻²), which is 5.4 times higher than commercial Ti/RuO₂-IrO₂ electrodes. | mdpi.com |
| Ti/Pt–IrO₂ | Oxygen Evolution | Showed significantly higher electrocatalytic activity for oxygen evolution compared to Ti/IrO₂. A coating with 30 mol% Pt demonstrated high stability over 10,000 cycles. | researchgate.net |
Advanced Oxidation Processes (AOPs) are a set of water treatment procedures designed to remove organic and inorganic pollutants via oxidation through highly reactive species, primarily the hydroxyl radical (•OH). This compound-based materials are excellent catalysts for AOPs, particularly those involving electrochemical methods (electrocatalytic oxidation). chmme.commdpi.com
In these systems, this compound catalysts, typically in the form of this compound oxide on an anode, facilitate the oxygen evolution reaction (OER). acs.orgresearchgate.netnih.gov This process involves the oxidation of water to produce molecular oxygen, but critically, it also generates powerful adsorbed hydroxyl radicals as intermediates on the catalyst surface. chmme.com These radicals can then attack and degrade persistent organic pollutants present in the water. The balanced activity and stability of this compound make it one of the most effective catalysts for OER in the acidic conditions often required for these processes. acs.org
The catalytic efficiency of this compound can be engineered by creating nanostructured materials, which increases the number of active sites available for the reaction. acs.orgrsc.org Research has explored various forms of this compound catalysts, from amorphous and crystalline oxides to atomically dispersed this compound, to optimize the degradation of contaminants. acs.org For example, studies have shown that this compound-based homogeneous catalysts can be transformed into highly active this compound oxide nanoparticles during the water oxidation process, which then effectively catalyze the reaction. mdpi.com The combination of this compound with other metals, such as ruthenium, can also enhance catalytic performance in degrading complex pollutants. mdpi.com
| Catalyst System | Process | Key Research Finding | Reference |
|---|---|---|---|
| This compound-based homogeneous catalysts | Chemical Water Oxidation | Catalysts transform into active this compound hydroxide (B78521) or IrOₓ nanoparticles that catalyze the oxidation reaction. | mdpi.com |
| Porous Ti/RuO₂-IrO₂@Pt Anode | Electrocatalytic Oxidation | Achieved 100% degradation of tetracycline, with mineralization (TOC removal) of 48.1% in 60 minutes, primarily due to •OH generation. | mdpi.com |
| Amorphous hydrous this compound oxide on titanium oxide (a-IrO(OH)x/TiO₂) | Electrolytic Water Oxidation (OER) | Demonstrated improved performance in a PEM water electrolyzer at significantly reduced this compound loading compared to benchmarks. | tum.de |
Nanofiltration (NF) is a pressure-driven membrane separation technology used for water purification. nih.gov A growing area of research is the development of polymeric nanocomposite membranes, where nanoparticles are embedded into a polymer matrix to enhance membrane properties. mdpi.comnih.gov These enhancements can include improved permeability, selectivity, and resistance to fouling—the accumulation of unwanted material on the membrane surface. mdpi.com
While the use of nanoparticles like silver, titanium dioxide, and graphene oxide in membranes is well-documented, the integration of this compound nanoparticles (IrNPs) is an emerging field. mdpi.com Research has demonstrated the successful synthesis of IrNPs and their incorporation into polymeric membranes, such as those made from cellulose (B213188) acetate. rsc.org In these composite materials, the this compound nanoparticles are homogeneously distributed throughout the membrane structure. rsc.org
The primary application explored for these this compound-containing membranes has been in catalytic hydrogenation reactions. rsc.orgresearchgate.net However, the unique catalytic and electronic properties of this compound nanoparticles suggest potential benefits for water purification membranes. The incorporation of catalytically active nanoparticles could lead to the development of reactive membranes capable of not only physically separating contaminants but also chemically degrading them as they pass through, thus creating a more efficient, multi-functional water treatment system. This remains an area requiring further investigation to fully realize its potential for contaminant degradation in water treatment scenarios.
| Membrane Composition | This compound Nanoparticle Size | Key Characteristics | Primary Application Studied | Reference |
|---|---|---|---|---|
| Cellulose Acetate / Ionic Liquid / Ir(0) NPs | 2.1 ± 0.5 nm | Homogeneous distribution of Ir(0) NPs, increased surface area, and greater membrane flexibility. | Catalytic Hydrogenation | rsc.org |
| BNHx polymer with embedded Ir(0) NPs | Not specified | Formation of a mesoporous this compound nanosponge after polymer dissolution, with a surface area of 33.5 m²/g. | Catalytic Hydrogenation | researchgate.net |
This compound-Based Sensors for Environmental Monitoring
The unique photophysical properties of this compound complexes, particularly cyclometalated this compound(III) complexes, make them highly suitable for use as chemical and biological probes. rsc.org These properties include strong luminescence, long emission lifetimes, and high sensitivity to their local chemical environment, which can be harnessed to detect specific environmental pollutants. rsc.orgbham.ac.uk
Luminescence-based sensors utilizing this compound(III) complexes have been developed for the detection of various contaminants in aqueous solutions. The sensing mechanism often relies on the quenching (decrease) or enhancement of the complex's phosphorescence upon interaction with the target analyte. researchgate.net For example, aggregation-induced emission (AIE)-active this compound(III) complexes have been designed to act as sensors for picric acid, a hazardous explosive and industrial pollutant, in water. researchgate.net The luminescence of these complexes is significantly quenched in the presence of picric acid, allowing for its sensitive detection. researchgate.net
Another application is the detection of "forever chemicals" like perfluorooctanoic acid (PFOA). bham.ac.uk Sensors have been fabricated by modifying gold surfaces with this compound complexes. The presence of PFOA in a water sample alters the luminescence lifetime of the this compound complex, providing a measurable signal for detection. bham.ac.uk Furthermore, this compound complexes have been developed as oxygen sensors, which are crucial for monitoring water quality and biological oxygen demand. nih.govmdpi.com These sensors operate based on the principle that molecular oxygen can quench the phosphorescence of the this compound complex; the degree of quenching and the corresponding change in luminescence lifetime can be correlated to the oxygen concentration. nih.gov
| This compound Complex Type | Target Analyte | Sensing Principle | Detection Limit / Performance | Reference |
|---|---|---|---|---|
| Aggregation-Induced Emission (AIE) Active this compound(III) Complex (Ir3) | Picric Acid (PA) | Luminescence Quenching | 2.52 nM; Stern-Volmer constant (KSV) of 1.96 × 10⁶ M⁻¹ | researchgate.net |
| Cyclometalated this compound(III) Complex on Gold Surface | Perfluorooctanoic Acid (PFOA) | Change in Luminescence Lifetime | Capable of determining PFOA at concentrations >100 μg/L | bham.ac.uk |
| Biocompatible Ir(III) Complexes | Oxygen (O₂) | Phosphorescence Lifetime Quenching | Lifetime response from ~2.0-2.3 μs (normoxia) to ~2.8-3.0 μs (hypoxia) | nih.gov |
Geochemical and Cosmochemical Significance of Iridium
Distribution of Iridium in Earth's Crust and Mantle
This compound is one of the least abundant stable elements in the Earth's crust, with an average concentration estimated at a mere 0.001 parts per million (ppm). chemicalbook.comacs.org This scarcity is a direct consequence of its geochemical nature. This compound is a highly siderophilic, or "iron-loving," element. chemicalbook.comreddit.comquora.com During the early stages of Earth's formation when the planet was molten, dense elements like this compound preferentially partitioned with iron and sank to form the planet's core. chemicalbook.comquora.com This process, known as planetary differentiation, left the silicate (B1173343) mantle and the subsequently formed crust severely depleted in this compound. reddit.comnih.gov
Table 1: Comparative Abundance of this compound This table illustrates the significant difference in this compound concentrations across various terrestrial and extraterrestrial materials.
| Location | Average this compound Concentration |
|---|---|
| Earth's Crust | ~0.001 ppm |
| Meteorites | ≥ 0.5 ppm |
| K-Pg Boundary Layer | Up to 9.0 ppb or higher (in specific locations) |
Data sourced from multiple references. chemicalbook.comreddit.comcarleton.ca
Key this compound-bearing igneous deposits and ore formations include:
The Bushveld Igneous Complex: Located in South Africa, this is one of the largest known primary reserves of this compound and other PGEs. chemicalbook.comstackexchange.com
Norilsk Deposits: The large copper-nickel ore deposits near Norilsk in Russia are another significant source of this compound. chemicalbook.comstackexchange.com
Sudbury Basin: This formation in Canada, which is also an impact crater, contains substantial reserves of this compound. chemicalbook.comstackexchange.com
In these deposits, this compound is typically found alongside other PGEs within sulfide (B99878) layers of mafic and ultramafic igneous rocks. chemicalbook.com It can occur as a native element, in natural alloys—most commonly with osmium to form osmthis compound and iridosmium—or within various sulfide, telluride, antimonide, and arsenide minerals. chemicalbook.com
A geological this compound anomaly refers to a layer of rock strata containing an unusually high concentration of this compound compared to the surrounding crustal rock. wikipedia.org These anomalies are significant markers in the geological record.
While the most famous is the Cretaceous-Paleogene (K-Pg) boundary anomaly, it is not unique. wikipedia.org Another notable this compound anomaly occurs at the Devonian-Carboniferous (D-C) boundary, approximately 350 million years ago, which also coincides with a mass extinction event. stackexchange.com However, the presence of an this compound anomaly does not automatically signify an extraterrestrial impact. stackexchange.com The D-C boundary anomaly, for instance, lacks other impact evidence like shocked quartz and is believed by many scientists to be the result of terrestrial processes, such as a sudden change in the ocean's paleo-redox conditions during deposition. stackexchange.comresearchgate.net Other research on Devonian anomalies suggests potential links to submarine hydrothermal sources or concentration by microorganisms like cyanobacteria in stromatolite beds. researchgate.netnih.gov
Extraterrestrial this compound and Impact Events
The stark contrast between this compound's abundance in the Earth's crust and its relative richness in extraterrestrial objects like asteroids and comets makes it a powerful tracer for impact events. fastercapital.comwikipedia.orgusra.edu
Meteorites typically contain this compound in concentrations of 0.5 parts per million (ppm) or higher, a value several hundred to a thousand times greater than that of average crustal rock. chemicalbook.comreddit.com This high concentration is the benchmark against which terrestrial samples are compared to identify extraterrestrial input.
This signature is not only found in the global sedimentary layers but also at the impact sites themselves.
Chicxulub Crater, Mexico: This crater, widely accepted as the site of the K-Pg impact, has yielded direct evidence. wikipedia.org Drill cores recovered from the crater's peak ring show a distinct this compound anomaly, conclusively linking the impact structure to the global this compound layer. nih.govaip.orgearthsky.org
Other Impact Events: this compound anomalies have been used to identify other, smaller impact events. For example, elevated this compound in Pacific Ocean core samples points to the Eltanin impact about 2.5 million years ago. wikipedia.org The Vredefort crater in South Africa and the Sudbury Basin in Canada are other large impact structures associated with significant platinum-group element reserves, including this compound. stackexchange.com
The this compound anomaly at the Cretaceous-Paleogene (K-Pg) boundary, dated to approximately 66 million years ago, is the most well-documented and significant of these geological markers. nih.govusra.edu It represents a pivotal moment in Earth's history, coinciding with a mass extinction event that eliminated approximately 75% of all species, including the non-avian dinosaurs. wikipedia.orgusra.edu
The Alvarez Hypothesis: In 1980, a team of scientists including physicist Luis Alvarez and his geologist son Walter Alvarez were the first to propose an extraterrestrial cause for the extinction. carleton.cawikipedia.orgpbs.org While studying a thin clay layer at the K-Pg boundary in Italy, they discovered it contained concentrations of this compound hundreds of times greater than normal background levels. wikipedia.orgwikipedia.org Knowing that this compound is rare on Earth's surface but common in asteroids, they hypothesized that the impact of a massive asteroid, estimated at about 10 kilometers in diameter, threw vast quantities of vaporized rock and dust into the atmosphere. nih.govpbs.orgbritannica.com This created a global smokescreen that blocked sunlight, leading to a catastrophic collapse of food chains and causing the mass extinction. pbs.orgbritannica.com This theory is now widely accepted. wikipedia.orggsu.edu
Evidence Supporting the Impact:
Global Layer: The this compound-rich clay layer is not a local phenomenon; it has been identified in over 350 marine and terrestrial sites across the globe, indicating a worldwide atmospheric deposition event. nih.govusra.edu
Associated Ejecta: The boundary layer also contains other evidence of a hypervelocity impact, such as small grains of shocked quartz (minerals fractured by intense pressure), impact spherules (weathered glass beads or tektites), and Ni-rich spinels. nih.govwikipedia.org
The "Smoking Gun" Crater: The discovery of the large Chicxulub crater on the Yucatán Peninsula in Mexico, which was dated to the same time as the boundary, provided the crucial impact site predicted by the Alvarez hypothesis. carleton.cawikipedia.org The recent confirmation of an this compound layer within the crater itself solidifies this connection. nih.govearthsky.org
Alternative Hypotheses: While the impact theory is dominant, some researchers have proposed alternative or contributing factors. One notable hypothesis suggests the this compound anomaly could have a volcanic origin, as the Earth's core is rich in this compound, and massive volcanic eruptions, such as those that formed the Deccan Traps in India around the same time, could have released this compound from the mantle. chemicalbook.combritannica.com However, the global distribution and the specific elemental ratios in the K-Pg layer are more consistent with an asteroid of carbonaceous chondrite composition than with terrestrial volcanism. nih.gov
This compound as a Geochronological and Tracing Marker
Beyond its role in identifying catastrophic events, this compound serves as a precise geochronological and tracing tool. fastercapital.com Geologists can use the constant, albeit tiny, influx of this compound from micrometeorite dust as a natural "clock" to measure sedimentation rates. acs.org The original idea of the Alvarez team was to use the steady rate of this compound deposition to determine how long it took for the K-Pg boundary clay layer to form, which led to their unexpected discovery of the massive anomaly. carleton.ca
The K-Pg this compound anomaly is now formally used as the "golden spike" or Global Stratotype Section and Point (GSSP) that defines the end of the Cretaceous Period and the Mesozoic Era. nih.gov Its presence in a rock sample provides a definitive time marker, allowing for the precise correlation of geological strata across different continents. nih.govfastercapital.com This has been invaluable for creating a globally consistent timeline of geological and biological events. fastercapital.com Furthermore, the study of this compound and other siderophile element isotopes in different rock layers helps scientists trace the origins of ore deposits and understand the complex history of Earth's accretion and mantle evolution. fastercapital.comnasa.gov
Dating Geological Events Using this compound Signatures
The unique geochemical signature of this compound serves as a precise chronological marker for specific, often cataclysmic, geological events. An anomalously high concentration of this compound in a sedimentary layer, known as an this compound anomaly, is widely accepted as evidence of a major extraterrestrial impact.
The most renowned example of this is the Cretaceous-Paleogene (K-Pg) boundary, which marks the mass extinction event that led to the demise of the dinosaurs approximately 66 million years ago. univie.ac.atwikipedia.org In 1980, a team of scientists led by Luis and Walter Alvarez discovered a thin layer of clay at the K-Pg boundary in Gubbio, Italy, with an this compound concentration about 160 times greater than the background level. wikipedia.org This discovery was groundbreaking because this compound is scarce in the Earth's crust (averaging around 0.001 parts per million) but is much more common in asteroids and comets. usra.eduresearchgate.netcopernicus.org
The Alvarez hypothesis posited that a massive asteroid, estimated to be about 10 to 12 kilometers in diameter, struck the Earth, vaporizing and scattering a vast amount of this compound-rich dust into the atmosphere. wikipedia.orgresearchgate.net This dust eventually settled, forming a distinct layer in the geological record across the globe. agu.org Subsequent research has confirmed the presence of this this compound anomaly at over 350 marine and terrestrial sites worldwide, solidifying its status as a global time marker for the K-Pg event. researchgate.net The discovery of the Chicxulub crater on the Yucatán Peninsula in Mexico, which is of the correct age and size, further substantiated the impact theory. univie.ac.atwikipedia.org
The precision of this dating method is enhanced by its conjunction with radiometric dating techniques. For instance, ⁴⁰Ar/³⁹Ar dating of tektites (glass spherules formed from melted rock ejected during the impact) and melt rocks from the impact site provides an absolute age for the event, which aligns with the stratigraphic position of the this compound anomaly. agu.orgcolumbia.edu
While the K-Pg event is the most famous, this compound signatures have been used to identify and study other potential impact events in the geological record. For example, an this compound anomaly has been associated with the Younger Dryas impact hypothesis, suggesting a cometary impact around 12,800 years ago may have triggered a period of abrupt climate change. researchgate.net Similarly, studies of bogs in the region of the 1908 Tunguska event in Siberia have revealed an unusually high proportion of this compound, believed to be debris from the exploded celestial body. nih.gov
Research has also explored the potential for volcanic eruptions to produce this compound anomalies, as the Earth's mantle and core are richer in this compound than the crust. researchgate.netuni-muenchen.de However, volcanically derived this compound anomalies can typically be distinguished from impact-related ones through the analysis of other associated chemical and mineralogical markers. uni-muenchen.de
Table 1: this compound Concentrations at Various Geological Boundary Sites
This table presents this compound concentration data from different geological sites, highlighting the significant spike at the K-Pg boundary compared to background levels and other geological events.
| Geological Event/Site | Location | Age | This compound Concentration (parts per trillion, ppt) | Reference |
| K-Pg Boundary | ||||
| Gubbio | Italy | ~66 Ma | Peak: ~3,000 ppt (B1677978); Background: 12-13 ppt | nih.gov |
| Raton Basin | New Mexico, USA | ~66 Ma | Anomaly detected (100 times greater than normal) | univie.ac.atwikipedia.org |
| Caravaca | Spain | ~66 Ma | Highly enriched in this compound | geoscienceworld.org |
| Chicxulub Crater (Site M0077) | Yucatán, Mexico | ~66 Ma | Total Fluence: ~20 ng/cm² | researchgate.netresearchgate.net |
| Broken Ridge (Hole 752B) | Indian Ocean | ~66 Ma | Anomalies of 2,200 ppt and 2,000 ppt | researchgate.net |
| Late Archean Impact | ||||
| Jeerinah Formation (DDH 186) | Pilbara Craton, Australia | ~2.63 Ga | 15,500 ppt | |
| Jeerinah Formation (WRL-1) | Pilbara Craton, Australia | ~2.63 Ga | 12,100 ppt | |
| Volcanic Ash Layers | ||||
| Fur Formation (Basaltic Ash) | Denmark | Early Eocene | 70-450 ppt | uni-muenchen.de |
| Fur Formation (Salic Ash) | Denmark | Early Eocene | <50 ppt | uni-muenchen.de |
Tracing Continental Formation with this compound Anomalies
This compound anomalies are not only markers for extinction events but also serve as powerful tracers for studying the Earth's early history, including the formation and evolution of continents. The ancient, stable cores of continents are known as cratons, and their formation is a key area of geological research. univie.ac.at Studying the geological record within these cratons provides insights into the processes that shaped the early Earth.
The presence of this compound anomalies in ancient rock formations, particularly within Archean cratons (formed 4.0 to 2.5 billion years ago), points to a period of intense meteorite bombardment. These ancient impacts were significantly larger and more frequent than those in more recent geological history. By analyzing the ejecta layers—material thrown out by an impact—scientists can deduce information about the nature of the impactor and the composition of the crust at the time of impact.
A significant case study comes from the Pilbara Craton in northwestern Australia. Researchers have identified multiple spherule layers within the ca. 2.63 billion-year-old Jeerinah Formation. These layers, composed of small spherical particles condensed from vaporized rock, contain anomalously high concentrations of this compound, reaching up to 15.5 parts per billion (ppb)—significantly higher than the surrounding shale. univie.ac.at
The geochemical signature of these layers provides critical clues. The high this compound content, along with elevated levels of other elements like chromium, cobalt, and nickel, points to a chondritic (stony meteorite) impactor. Furthermore, the discovery of shocked quartz grains within one of these layers provides compelling evidence that the impact occurred on continental crust, as quartz is a major component of continental, but not oceanic, crust. This finding helps trace the existence and extent of continental landmasses during the Archean eon.
If, as proposed, these layers correlate with other impact deposits found hundreds of kilometers away, they would represent a massive ejecta blanket from a single, major impact event. The study of such widespread deposits helps geologists map the geography of the ancient Earth and understand the scale of events that contributed to crustal evolution.
The distribution of this compound and other highly siderophile elements in the Earth's mantle and crust provides a broader context for continental formation. The processes of mantle convection, which drive plate tectonics, influence the creation and modification of continental lithosphere over geological time. geoscienceworld.org By analyzing the geochemical signatures, including trace elements like this compound, in mantle-derived magmas from different geological periods, scientists can track the evolution of the subcontinental mantle and its role in building the continents.
Table 2: Geochemical Data from the Pilbara Craton Impact Layer
This table shows the elevated concentrations of this compound and other siderophile elements in the ~2.63 Ga Jeerinah Formation, providing evidence for a major asteroid impact on continental crust.
| Element | Spherule Layer (Core DDH 186) | Spherule Layer (Core WRL-1) | Background Shale | Unit | Reference |
| This compound (Ir) | 15.5 | 12.1 | <0.0015 | ppb | |
| Chromium (Cr) | 1150 | 1290 | 110 | ppm | |
| Cobalt (Co) | 93 | 100 | 15 | ppm | |
| Nickel (Ni) | 560 | 660 | 60 | ppm | |
| Gold (Au) | 46 | 32 | <1 | ppb |
Advanced Characterization and Computational Studies of Iridium Compounds
Spectroscopic Techniques for Iridium Analysis
Spectroscopic methods are vital for probing the electronic structure and chemical states of this compound in various compounds and materials.
X-ray Absorption Spectroscopy (XAS) of this compound Materials
X-ray Absorption Spectroscopy (XAS) is a powerful technique used to investigate the electronic structure and local atomic environment of this compound in different materials. Studies employing XAS on a series of this compound-based 5d transition metal compounds, including Ir, IrCl₃, IrO₂, Na₂IrO₃, Sr₂IrO₄, and Y₂Ir₂O₇, have provided valuable information about the strength of spin-orbit coupling in these systems. aps.orgarxiv.orgarxiv.org These measurements revealed remarkably large, non-statistical branching ratios in all this compound compounds studied, with little dependence on chemical composition, crystal structure, or electronic state. aps.orgarxiv.orgarxiv.org This confirms the presence of strong spin-orbit coupling effects in novel iridates like Sr₂IrO₄, Na₂IrO₃, and Y₂Ir₂O₇, and suggests that simpler compounds such as IrO₂ and IrCl₃ also warrant further investigation. aps.orgarxiv.orgarxiv.org
XAS has also been applied to study this compound(III) complexes to correlate their molecular and electronic structures with catalytic properties. journaldephysique.org For instance, Ir LIII-edge XAS spectra of complexes like [Ir(H)(-C≡CPh)(PhCN)(CO)(PPh₃)₂]ClO₄, [Ir-CH=CH-CH=CH(CO)(PhCN)(PPh₃)₂]ClO₄, and [Cp*Ir(CH₃CN)(η³-CH₂CHCHPh)]CF₃SO₃ show a single peak in the white lines, indicating that the this compound(III) ions are in a low spin state. journaldephysique.org Analysis of the XANES (X-ray Absorption Near Edge Structure) spectra revealed shifts in the white line position and changes in area, suggesting variations in ligand to metal charge transfer depending on the ligand and local symmetry. journaldephysique.org EXAFS (Extended X-ray Absorption Fine Structure) analysis provides detailed structural parameters such as bond distances and Debye-Waller factors, which have shown consistency with XANES results and structural differences between complexes. journaldephysique.org
Operando XAS studies have been conducted on this compound oxide films to correlate structural data with electrochemically controlled charge states. rsc.orgicmab.es These studies have shown that the formal charge on this compound changes, on average, from approximately 3.5+ to 4.5+ during redox cycling. rsc.org EXAFS-derived changes in mean Ir-O distance have been interpreted using a two-site model, suggesting the presence of two types of sites with distinct redox potentials. rsc.org Potentiodynamic X-ray absorption spectroscopy has been used to track absorption features during electrochemical cycles of this compound nanoparticles, providing experimental evidence linking oxidation waves to specific oxygen species (μ₂-O and μ₁-O), supported by ab initio molecular dynamics calculations. acs.org XAS studies at the oxygen K-edge have highlighted the importance of metal-ligand covalency in understanding the catalytic properties of this compound oxide-based materials for the oxygen evolution reaction (OER). rsc.org
X-ray Photoelectron Spectroscopy (XPS) for this compound Compounds
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical state, and electronic structure of materials. XPS has been employed to characterize the chemical composition of this compound-based nanohybrids, such as PVP-Ir/IrO₂ and Ir/IrO₂ systems. mdpi.com Studies have also focused on the electronic structure of this compound metal, rutile-type IrO₂, and amorphous IrOₓ using XPS combined with theoretical calculations. mpg.de The Ir 4f core-level spectra of rutile-type IrO₂ exhibit a peculiar line shape that cannot be fitted with the conventional Doniach-Šunjić line profile, the origin of which has been debated. mpg.de For this compound metal, the Ir 4f spectrum can be fitted with a single contribution using a Doniach-Šunjić parameter of 0.12. mpg.de
XPS is relevant for characterizing the nanostructures of this compound oxide materials, particularly in understanding catalysts for the oxygen evolution reaction (OER). acs.orgnih.gov The oxygen 1s spectra can serve as an identifier of the amorphous/crystalline characteristics of this compound oxide structures. acs.orgnih.gov Amorphous this compound oxide presents an additional contribution in the Ir 4f spectrum at a higher binding energy compared to the Ir⁴⁺ peak in rutile materials. nih.gov While a higher binding energy often indicates a higher oxidation state, in the case of this compound, the third valency can present a higher binding energy than the fourth valency. nih.gov Amorphous this compound oxide shows a third valency contribution that can be deconvoluted using model approaches validated by density functional theory (DFT) calculations. nih.gov The oxygen 1s spectra can also be used to study external sources of oxygen. acs.org
XPS has been used to investigate the chemical nature of IrO₂ catalysts, with the Ir 4f₇/₂ binding energy for this compound metal located at 60.8 ± 0.2 eV, and for this compound in a formal 4+ oxidation state (as in IrO₂), it is found at a higher value of 61.9 ± 0.5 eV. researchgate.net Peak fitting of the high-resolution Ir 4f spectrum allows for the quantification of different this compound oxidation states. researchgate.net Studies on benchmark IrOₓ catalysts have shown contributions at 61.7 and 62.3 eV corresponding to Ir⁴⁺ and Ir³⁺, respectively, with a small contribution from metallic Ir at 60.9 eV, indicating a mixture of crystalline rutile and amorphous hydrous oxides. researchgate.net The ratio of Ir³⁺/Ir⁴⁺ can be determined from XPS data, providing insights into the material's composition. researchgate.net XPS has also been applied to study the composition of this compound films deposited by MOCVD, revealing the presence of carbon- and oxygen-containing impurities. researchgate.net High-resolution XPS measurements have been used for depth profiling of this compound thin films. researchgate.net
Diffraction Methods for Structural Elucidation of this compound Materials
Diffraction techniques are essential for determining the crystalline structure, phase composition, and crystallographic parameters of this compound materials and alloys.
X-ray Diffraction (XRD) Studies of this compound Compounds and Alloys
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in this compound materials and determining their lattice parameters. XRD analysis has been used to characterize the phase composition and structure of this compound thin films deposited by MOCVD. matec-conferences.org For this compound films on glass substrates, XRD patterns reveal the crystalline nature of the deposited this compound. matec-conferences.org XRD has also been employed in the study of this compound-palladium binary alloys, confirming the presence of the dominant Ir-Pd phase and showing that the grain size increases with the concentration of the this compound precursor, hydrogen hexachloroiridate(IV) hydrate (B1144303) (H₂Cl₆Ir·H₂O). rsc.org
In the study of the uranium-iridium system, XRD was used along with thermal analysis and metallographic examination to construct the phase diagram. nih.govnist.gov XRD data helped identify the presence of intermetallic compounds such as UIr₃, which has a face-centered cubic structure. nih.gov XRD patterns of alloys in the 75.3–100 a/o this compound range showed only the diffraction peaks of this compound and UIr₃. nih.gov XRD also provided evidence for the existence of the U₃Ir₂ phase and helped determine the solid solubility of this compound in different uranium phases. nih.govnist.gov
Single crystal X-ray diffraction analysis has been performed on this compound(III) complexes, confirming their proposed formulations and coordination spheres. mdpi.comresearchgate.net For instance, the structure of [IrCl₃L¹⁻⁶] complexes incorporating functionalized terpyridines and bis(thiazol-2-yl)pyridines has been confirmed by single crystal XRD, showing a pseudooctahedral structure around the this compound(III) ions. mdpi.com Crystal packing analysis can provide further insights into the supramolecular assembly. mdpi.com Single crystal XRD has also been used to characterize monomeric molecular this compound complexes, providing precise bond distances and angles. researchgate.net XRD measurements are also used to identify the crystalline phases in this compound oxide materials, such as the rutile phase. nih.govacs.org
Microscopic Techniques for Morphological Characterization of this compound Materials
Microscopic techniques provide visual information about the surface morphology, particle size, and nanostructure of this compound materials.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of this compound Nanomaterials and Thin Films
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), including Scanning Transmission Electron Microscopy (STEM), are crucial for characterizing the morphology and microstructure of this compound nanomaterials and thin films. SEM is used to examine the surface morphology of this compound thin films. matec-conferences.org For films deposited by MOCVD, SEM images can show whether the films are dense, smooth, and homogeneous, and can help determine the average grain size. matec-conferences.org SEM analysis of sputtered this compound thin films has revealed changes in morphology with varying deposition pressures, showing dense films with columnar grains at low pressure and a branching structure at higher pressures. optica.org The inclusion of a titanium sublayer has been shown to improve the quality of this compound thin films by reducing cracking, as observed by SEM. optica.org SEM is also used to study the morphology of this compound oxide films, such as activated and sputtered this compound oxide films, which can exhibit dendritic or granular morphologies depending on the preparation method. scirp.org
TEM provides higher resolution images, allowing for the characterization of nanoparticles and the internal structure of thin films. STEM has been used to characterize the morphology of this compound-based nanohybrids. mdpi.com Bright-field STEM images of sputtered this compound films show columnar grains at low deposition pressures and branching structures at higher pressures. optica.org TEM is also used to analyze the morphology of this compound metallic layers, particularly in nanolaminate films, revealing sharp interfaces and polycrystalline this compound layers. fraunhofer.deresearchgate.net High-resolution TEM (HRTEM) can provide detailed information about the crystalline particles and amorphous layers in this compound catalyst films. mdpi.com TEM images of this compound-coated nanoparticles have shown mostly spherical particles with a certain diameter, and can reveal particle clustering. researchgate.net
7.4. Theoretical and Computational Chemistry Approaches to this compound Systems 7.4.1. Electronic Structure Calculations for this compound Compounds
Theoretical and computational chemistry approaches, particularly electronic structure calculations, are indispensable tools for understanding the properties and behavior of this compound compounds. These methods provide insights that complement experimental studies, offering detailed information about electronic distributions, energy levels, bonding characteristics, and spectroscopic properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for studying this compound complexes due to their balance of computational cost and accuracy for transition metal systems. cdnsciencepub.comrsc.orgnih.govmdpi.comuit.nocdnsciencepub.comacs.orgacs.orgacs.org
Electronic structure calculations enable the investigation of various aspects of this compound chemistry. For instance, DFT calculations have been employed to study the electronic structures and photophysical properties of cyclometalated this compound(III) complexes, which are crucial in organic light-emitting diodes (OLEDs). cdnsciencepub.comnih.govuit.nocdnsciencepub.comacs.orgacs.orgacs.orgosti.govresearchgate.net These studies can analyze the influence of different substituents on ligands, revealing how modifications affect frontier molecular orbitals (HOMO and LUMO) and, consequently, absorption and emission spectra. cdnsciencepub.comcdnsciencepub.com The energies and electron distribution of frontier molecular orbitals can be significantly altered by substituent groups on the main ligand, impacting the photophysical properties. cdnsciencepub.com
Relativistic effects are particularly important for accurately describing the electronic structure of compounds containing heavy elements like this compound. nih.govaip.orguq.edu.au These effects, including spin-orbit coupling (SOC), play a significant role in phenomena such as phosphorescence and fast intersystem crossing observed in this compound(III) complexes. uq.edu.au Fully relativistic ab initio band structure calculations have been performed on this compound metal, demonstrating good agreement with experimental photoemission spectra and highlighting the importance of relativistic effects for both occupied and excited bands. researchgate.net For this compound oxides, first-principles electronic structure calculations have shown that relativistic contraction of the 6s orbital and expansion of 5d orbitals contribute to the stability of the Ir(4+) oxidation state. nih.gov
Computational studies also delve into the electronic structure of intermetallic this compound compounds. Using methods like the Self-Consistent Tight Binding Linear Muffin Tin Orbital (TB-LMTO) method, researchers have investigated the electronic structure of L12 intermetallic compounds such as Ir3Ti, Ir3Zr, Ir3Hf, Ir3V, Ir3Nb, and Ir3Ta. researchgate.networldscientific.com These calculations can determine properties like equilibrium lattice parameters, bulk moduli, and the transfer of d-electrons between different atomic sites. researchgate.networldscientific.com Analysis of density of states histograms can reveal hybridization between Ir d-like states and other metal d-like states at the Fermi level, predicting potential phase transitions under pressure. researchgate.networldscientific.com
Furthermore, electronic structure calculations are used to understand bonding and electronic transitions in various this compound complexes. Studies on this compound monoxide (IrO) using fully relativistic multi-reference configuration interaction methods have clarified the nature of its ground and low-lying excited states, which exhibit strong multiconfigurational character and are significantly influenced by relativistic effects. aip.org For catalytic systems, DFT calculations can support proposed reaction mechanisms by analyzing the electronic structure of intermediates, such as the active Cp*Ir=O complex in water oxidation catalysis. nih.gov These calculations can provide details on orbital interactions and the relative energies of different spin states, which are crucial for understanding reactivity. nih.gov
The selection of appropriate computational methods and basis sets is critical for obtaining accurate results for this compound systems. Various density functionals (e.g., PBE0, B3LYP, M052X, M062X, M06HF, BP86) and basis sets (e.g., LANL2DZ, CEP-31G, def2-TZVP) are employed, and their suitability is often assessed by comparing calculated spectroscopic properties with experimental data. cdnsciencepub.commdpi.comuit.nobohrium.com Solvation models can also be included to account for environmental effects on electronic structure and properties. uit.nobohrium.com
Detailed research findings often involve analyzing molecular orbitals, charge distribution, and transition energies. For example, in studies of cyclometalated this compound(III) complexes, the composition and energy levels of HOMO and LUMO orbitals are calculated to understand charge transfer characteristics and their impact on photoluminescence. cdnsciencepub.commdpi.com
Below is an example of how calculated data on frontier molecular orbital energies might be presented:
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Character of HOMO | Character of LUMO |
| Complex 1 | -6.30 | -1.69 | 4.61 | Ir d-orbital, π-orbital of main ligand, ancillary ligand | Antibonding π* of main ligand |
| Complex 2 | -6.70 | -3.44 | 3.26 | Ir d-orbital, π-orbital of main ligand, ancillary ligand | Antibonding π* of main ligand |
| Complex 3 | -6.22 | -1.59 | 4.63 | Ir d-orbital, π-orbital of main ligand, ancillary ligand | Antibonding π* of main ligand |
Note: The data in this table is illustrative and based on findings from theoretical studies on this compound complexes. cdnsciencepub.com
These calculations provide quantitative data that helps correlate electronic structure with observed properties, guiding the design of new this compound compounds with desired characteristics for applications in areas like OLEDs and catalysis. cdnsciencepub.comuit.nocdnsciencepub.comacs.orgresearchgate.netrsc.org
Compound Names and PubChem CIDs:
As this section focuses on theoretical methods and general findings rather than specific, named this compound compounds with detailed experimental characterization, a comprehensive table of compound names and PubChem CIDs directly relevant only to the content generated in this subsection is not feasible based on the provided search results. The search results mention classes of compounds (e.g., cyclometalated this compound(III) complexes, intermetallic compounds) and some general formulas or descriptors (e.g., IrO2, Ir3V, [(Cp*)Ir(O)(ppy)]+), but not consistently with associated PubChem CIDs within the context of the electronic structure calculations discussed. Therefore, this table is left intentionally blank as per the instruction to only include compounds mentioned in the article with their CIDs.
Strategic Aspects and Future Research Directions in Iridium Chemistry
Resource Management and Sustainability of Iridium
Sustainable management of this compound resources is paramount given its rarity and increasing demand in critical technologies like green hydrogen production and electronics. dfpmr.comnoble6.combekaert.com This involves reducing reliance on primary mining and enhancing the efficiency of resource utilization through recycling and responsible sourcing. dfpmr.comnoble6.comaurisnoble.comnoble6.com
Recycling and Recovery Methodologies for this compound from Industrial Waste Streams
This compound recycling is a cornerstone of sustainable resource management, transforming waste into valuable resources and safeguarding both economic resilience and ecological balance. dfpmr.com Recycling involves extracting this compound from end-of-life products, industrial scrap, and catalytic converters. dfpmr.com Advanced techniques are employed for efficient recovery of high-purity this compound. dfpmr.com
Key recycling methodologies include:
Electrolytic refining: An electrochemical process used to purify metals. dfpmr.com
Hydrometallurgical processes: These involve dissolving metal-containing materials in aqueous solutions, followed by selective precipitation or solvent extraction to isolate this compound compounds. dfpmr.comaurisnoble.comdfpmr.commdpi.com For example, discarded electronics or spent catalysts can be dissolved in acid solutions, followed by selective precipitation to isolate this compound compounds. dfpmr.com A hydrometallurgical process for recovering noble metals like this compound from pyrolyzed and acid-digested medical devices has been explored, involving dissolution, solvent extraction, stripping, and precipitation. mdpi.com
Plasma treatment: A high-temperature process that can be used to recover metals from waste. dfpmr.com
"Dry aqua regia": This method utilizes a molten salt containing iron(III) chloride and potassium chloride to dissolve this compound, which is subsequently recovered using ammonium (B1175870) chloride, nitric acid, or hydrogen peroxide for precipitation. ewasterefining.com
Recycling spent this compound, particularly from sources like spark plugs and industrial catalysts, is essential for providing a steady supply of materials and reducing the environmental impact associated with new mining. noble6.comnoble6.comonyxmetals.in Recovering this compound from scrap can significantly save energy compared to mining new ore. dfpmr.com Innovations in nanotechnology and urban mining are expected to further enhance recovery rates. dfpmr.com
Global Reserves and Geological Distribution of this compound Resources
This compound is one of the rarest elements on Earth. bekaert.comrsc.org Global production of this compound is extremely limited, with annual outputs often not exceeding a few tonnes. noble6.com The majority of the world's this compound supply is sourced from a handful of mines, primarily in South Africa, which contributes over 80% of the world's supply. noble6.comnoble6.com Other significant producers include Russia and Zimbabwe. noble6.com
World resources of platinum group metals, including this compound, are estimated to total more than 100 million kilograms. wordpress.com The largest reserves are concentrated in the Bushveld Complex in South Africa, holding over 80% of global PGM reserves. wordpress.comcanada.caibrahim.foundation Zimbabwe holds a further 7% and Russia 8%, with these three countries accounting for 95% of global reserves. wordpress.com
Global this compound mine production has shown a downward trend in recent years, dropping from approximately 7,000 kilograms in 2018 to nearly 5,800 kilograms in 2022. noble6.com This decline is attributed to factors such as mine depletions and increasing extraction costs. noble6.com A 2021 report indicated that South African this compound production could face a decline of up to 20% in the subsequent five years if conditions persist. noble6.com
The geographical concentration of this compound reserves in limited regions creates geopolitical risks and supply chain vulnerabilities, as political instability in key producing regions can disrupt production. noble6.comnoble6.com
Emerging Trends in this compound Chemistry and Materials Science
Research in this compound chemistry and materials science is actively exploring new avenues to leverage this compound's unique properties more effectively and sustainably. Emerging trends focus on developing novel catalytic systems and advancing research into this compound nanomaterials. noble6.comresearchgate.neteinpresswire.comfastercapital.com
Development of Novel this compound-Based Catalytic Systems
This compound-based catalysts are highly efficient and crucial in various chemical reactions, including those vital for sustainable energy. dfpmr.comresearchgate.netoup.comsciopen.com They are particularly important for the oxygen evolution reaction (OER) in acidic media, a key process in proton exchange membrane (PEM) water electrolyzers for green hydrogen production. bekaert.comsciopen.comrsc.orginnovationnewsnetwork.com
Recent developments in this compound-based catalytic systems include:
Designing catalysts with cooperative metal centers and functional ligands: This approach aims to create highly active and selective catalysts for reactions like dehydrogenative oxidation of alcohols and hydrogen production from methanol-water solutions. oup.com
Enhancing the intrinsic activity of Ir-based catalysts: Researchers are developing novel and effective catalysts such as oxides, perovskites, pyrochlores, and single-atom catalysts to address the high cost and dissolution issues of traditional this compound catalysts in acidic environments. sciopen.comresearchgate.net Examples include core-shell electrocatalysts with an IrRux core and Ir shell, which have shown enhanced OER activity and stability. sciopen.com
Developing novel this compound catalysts with high oxidation numbers: Research has identified that specific interactions between manganese and this compound can produce hexavalent this compound oxide, a novel this compound catalyst with a high oxidation number (+6), which can significantly reduce this compound usage in PEM water electrolysis while maintaining high activity and stability. jst.go.jp
Improving efficiency and reducing this compound loading: Efforts are focused on increasing the effective surface area of the catalyst material by coating it on structured supports or synthesizing high-surface-area catalyst particles directly. hydrogentechworld.com This can potentially reduce catalyst loadings significantly in laboratory settings. hydrogentechworld.com
Exploring alternatives to this compound oxide in water electrolysis: Companies are utilizing high-throughput pipelines and AI-powered chemistry to discover efficient and durable catalyst alternatives to expensive and rare this compound oxide for clean hydrogen production. engineering.com
The development of novel this compound catalysts is crucial for improving the efficiency and cost-effectiveness of processes like green hydrogen production, contributing to sustainable energy research and decarbonization efforts. oup.cominnovationnewsnetwork.comjst.go.jpengineering.com
Advancements in this compound Nanomaterials Research and Applications
This compound nanomaterials have attracted significant attention due to their unique optical, catalytic, and electronic properties. mdpi.com Research in this area is still in its early stages, but it shows bright future prospects in various industrial and biological applications. researchgate.netsciengine.com
Advancements and applications of this compound nanomaterials include:
Catalysis: this compound nanoparticles are highly effective catalysts for various reactions, including water splitting, hydrogen and oxygen generation, and chemical synthesis. researchgate.netazonano.com Supported this compound nanocatalysts with different structural forms (spherical granules, honeycomb monoliths, and foams) are being developed for applications like the catalytic decomposition of hydrous hydrazine. oiccpress.com
Bioimaging and Biomedical Applications: Phosphorescent this compound(III) complexes combined with nanomaterials are being explored for intracellular sensing, drug delivery, and photodynamic therapy due to their excellent photophysical properties and efficient transportation into live cells. rsc.org
Optical Limiting and Nonlinear Optical Properties: this compound-based nanohybrids are being investigated for their large optical nonlinearities, which make them promising for implementation in photonic devices and optical limiting applications to protect against intense laser beams. mdpi.com
Sensors and Biosensors: this compound nanomaterials are being developed for use in sensors and biosensors. researchgate.netmdpi.com
Energy Storage: Researchers are exploring the potential of this compound oxide electrodes in energy storage solutions, aiming to improve performance and reduce costs. fastercapital.com
Wastewater Treatment: this compound-based nanosystems are being explored for wastewater treatment applications. mdpi.com
While research on the nanozyme properties and applications of this compound nanomaterials is still in its early stages, their superior catalytic performance and unique properties indicate their potential value in a wide range of scientific and industrial applications in the near future. researchgate.netsciengine.com
Future Challenges and Opportunities in this compound Research
The future of this compound research is marked by both significant challenges and promising opportunities. A primary challenge is the scarcity and high cost of this compound, which can limit its widespread adoption in emerging technologies, particularly those requiring large quantities, such as PEM electrolyzers for green hydrogen production. noble6.combekaert.comfastercapital.comhydrogentechworld.com Geopolitical factors related to the concentration of reserves also pose a challenge to supply chain stability. noble6.comnoble6.com
Another challenge lies in developing more efficient and cost-effective methods for this compound recycling and recovery to reduce reliance on primary mining. dfpmr.comaurisnoble.comhydrogentechworld.com While advanced techniques exist, improving their scalability and economic viability is crucial. dfpmr.comaurisnoble.comdfpmr.com
Advancements in nanomaterials research offer opportunities to enhance the performance and broaden the applications of this compound, particularly in catalysis, bioimaging, and optics. researchgate.netmdpi.comsciengine.comrsc.org Further understanding of the fundamental properties of this compound at the nanoscale and the development of controlled synthesis methods for this compound nanomaterials are key areas for future research.
Exploring alternative materials and catalytic systems that can potentially reduce or replace this compound content in certain applications, while maintaining or improving performance, presents a significant opportunity to mitigate supply risks and cost volatility. hydrogentechworld.comengineering.com
Ultimately, future this compound research will need to balance the growing demand for this critical element in advanced technologies with the imperative for sustainable resource management and the development of innovative, cost-effective solutions. Close collaboration between researchers, industry, and governments will be essential to navigate these challenges and capitalize on the opportunities in this compound chemistry and materials science.
Q & A
Q. What experimental techniques are most reliable for characterizing iridium oxide (IrO₂) nanostructures?
Answer:
- Key methods : High-resolution transmission electron microscopy (HR-TEM) for crystallinity analysis, X-ray absorption fine structure (XAFS) for local atomic coordination, and X-ray diffraction (XRD) for phase identification.
- Methodological considerations :
- For XAFS, ensure data acquisition over a wide k-range (8–18 Å⁻¹) to resolve Ir–Ir distances and oxidation states .
- Use Rietveld refinement in XRD to distinguish amorphous vs. crystalline IrO₂ phases, as amorphous structures lack long-range order but show broad diffraction peaks .
- Contradiction note : TEM may underestimate particle aggregation due to beam-induced damage, while XAFS provides bulk-averaged data, requiring complementary use .
Q. How can researchers optimize the synthesis of this compound nanoparticles for catalytic studies?
Answer:
- Approach : Sol-gel methods with citrate reduction yield nanoparticles with controlled size (2–5 nm).
- Critical parameters :
- pH control (8–10) to stabilize colloidal suspensions.
- Post-annealing in O₂ at 300–400°C to achieve phase-pure IrO₂ .
- Validation : Pair dynamic light scattering (DLS) with TEM to confirm size distribution and avoid aggregation artifacts.
Advanced Research Questions
Q. Why does amorphous IrOx exhibit higher oxygen evolution reaction (OER) activity than crystalline IrO₂?
Answer:
- Hypotheses :
- Amorphous structures provide more defect sites and unsaturated coordination, enhancing water adsorption .
- Flexible bonding geometries reduce overpotential for O–O coupling.
- Experimental validation :
- Use operando XAFS to monitor Ir oxidation state changes during OER.
- Compare cyclic voltammetry (CV) profiles of amorphous vs. crystalline samples under identical pH and potential conditions .
- Data contradiction : DFT simulations (e.g., B3LYP hybrid functional) may overestimate stability of crystalline phases due to incomplete treatment of electron correlation; cross-validate with experimental XPS binding energies .
Q. How do this compound-based catalysts degrade under prolonged electrochemical stress?
Answer :
- Degradation pathways :
- Ir dissolution via oxidation to Ir³⁺/Ir⁴⁺ species.
- Aggregation of nanoparticles under high potentials.
- Methodology :
- Accelerated aging tests : Apply 1.6–2.0 V vs. RHE for 100+ cycles, monitoring CV hysteresis and impedance spectroscopy.
- Post-mortem analysis : Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to map Ir distribution on electrodes .
- Contradiction resolution : Discrepancies between in-situ XAFS (bulk-sensitive) and ex-situ TEM (surface-sensitive) data require multi-scale modeling to reconcile dissolution mechanisms .
Methodological Guidance for Addressing Data Contradictions
Computational Design for this compound Complexes
Q. What density functional theory (DFT) protocols are optimal for modeling this compound redox behavior?
Answer :
- Functional selection :
- Basis sets : Employ Stuttgart-Dresden effective core potentials (ECPs) for Ir to account for relativistic effects .
- Validation : Compare calculated vs. experimental XANES spectra to assess model accuracy .
Experimental Design Checklist
Feasibility : Ensure access to synchrotron facilities for XAFS or operando measurements.
Reproducibility : Document annealing temperatures (±5°C) and electrochemical protocols (e.g., scan rates) per MIAPE guidelines .
Ethical compliance : Adhere to hazardous material protocols for Ir precursor handling (e.g., IrCl₃ toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
